Deramciclane fumarate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
120444-72-6 |
|---|---|
Molekularformel |
C24H35NO5 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine |
InChI |
InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1 |
InChI-Schlüssel |
RFQWRWCCNQNACG-HJYQBBATSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
Synonyme |
2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate deramciclane deramciclane, (1R,2S,4R)-isomer deramciclane, (endo-EGYT 3886)-isomer EGIS 3886 EGIS-3886 EGIS3886 EGYT 3886 EGYT-3886 N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Deramciclane Fumarate: A Technical Overview of its Anxiolytic Mechanism of Action
Abstract
Deramciclane (B39774) is a novel, non-benzodiazepine psychoactive compound investigated for its anxiolytic properties. Its mechanism of action diverges significantly from traditional anxiolytics, centering on the modulation of the serotonin (B10506) system. This technical guide provides an in-depth analysis of deramciclane's core mechanism, supported by quantitative data from in vitro, preclinical, and clinical studies. The primary mechanism involves a dual action on serotonin 2 receptors: it functions as a potent antagonist at the 5-HT2A receptor and as an inverse agonist at the 5-HT2C receptor.[1][2][3][4] This profile is supplemented by secondary activities, including high affinity for sigma receptors and inhibition of GABA reuptake.[4][5] While deramciclane demonstrated anxiolytic effects in animal models and initial clinical trials for Generalized Anxiety Disorder (GAD), it did not separate from placebo in larger Phase III trials.[6][7][8] This document details the pharmacological data, experimental methodologies, and signaling pathways that define the anxiolytic potential of deramciclane for an audience of researchers and drug development professionals.
Core Pharmacological Profile: Dual Serotonin Receptor Modulation
The anxiolytic activity of deramciclane is primarily attributed to its high-affinity interaction with two key serotonin receptor subtypes, 5-HT2A and 5-HT2C, which are G-protein coupled receptors implicated in the regulation of mood and anxiety.[1][4]
5-HT2C Receptor Inverse Agonism
Hyperactivity of the 5-HT2C receptor system is strongly associated with the pathophysiology of anxiety.[9][10][11] Deramciclane acts as an inverse agonist at this receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the receptor's constitutive (basal) activity. This was demonstrated in phosphoinositide hydrolysis assays, where deramciclane not only antagonized serotonin-stimulated activity but also decreased basal signaling by up to 33%.[1] This reduction in the tonic activity of 5-HT2C receptors is believed to be a key contributor to its anxiolytic effect.[1][12]
Table 1: In Vitro 5-HT2C Receptor Activity of Deramciclane
| Receptor | Assay System | Pharmacological Parameter | Value | Reference |
|---|---|---|---|---|
| 5-HT2C | 5-HT-Stimulated Phosphoinositide Hydrolysis | Antagonism (IC₅₀) | 168 nM | [1] |
| 5-HT2C | Basal Phosphoinositide Hydrolysis (Choroid Plexus) | Inverse Agonism (EC₅₀) | 93 nM |[1] |
Caption: 5-HT2C receptor signaling and the inhibitory action of Deramciclane.
5-HT2A Receptor Antagonism
Deramciclane also acts as a potent antagonist at 5-HT2A receptors.[5][6][7] While the role of 5-HT2A antagonism in anxiety is complex, it is a mechanism shared by several effective antidepressant and antipsychotic agents with anxiolytic properties.[5][13] Blockade of 5-HT2A receptors can modulate downstream dopaminergic and glutamatergic pathways, contributing to a reduction in anxiety and an improvement in mood. Positron Emission Tomography (PET) studies in humans have confirmed that orally administered deramciclane penetrates the blood-brain barrier and achieves significant occupancy of cortical 5-HT2A receptors.[14]
Secondary Pharmacological Targets
In addition to its primary effects on serotonin receptors, deramciclane displays a broader pharmacological profile that may contribute to its overall effects. It exhibits high affinity for sigma-1 receptors and functions as an inhibitor of high-affinity synaptosomal GABA reuptake.[4][5] It also possesses low to moderate affinity for dopamine (B1211576) D1/D2 and histamine (B1213489) H1 receptors.[4][5] Some evidence also suggests an inhibitory effect on NMDA receptor function.[15]
In Vivo Receptor Engagement and Pharmacokinetics
The translation of in vitro activity to in vivo effect is dependent on the drug's ability to reach its target and its pharmacokinetic properties.
Preclinical and Clinical Receptor Occupancy
Studies in both animals and humans have demonstrated that deramciclane achieves substantial receptor occupancy at clinically relevant doses. In rats, single doses resulted in high occupancy of both 5-HT2A and 5-HT2C receptors in the brain.[1] In humans, PET imaging showed a clear dose-dependent occupancy of 5-HT2A receptors in the frontal cortex.[14]
Table 2: In Vivo Receptor Occupancy of Deramciclane
| Species | Receptor | Dose / Plasma Concentration | Max. Occupancy (%) | Method | Reference |
|---|---|---|---|---|---|
| Rat | 5-HT2C | 0.5 mg/kg (single dose) | 45% | Receptor Autoradiography | [1] |
| Rat | 5-HT2C | 10 mg/kg (single dose) | 79% | Receptor Autoradiography | [1] |
| Rat | 5-HT2A | 10 mg/kg (single dose) | 78% | Receptor Autoradiography | [1] |
| Human | 5-HT2A | 21 ng/mL (plasma conc.) | 50% | PET with [11C]-NMSP | [14] |
| Human | 5-HT2A | 70 ng/mL (plasma conc.) | 90% | PET with [11C]-NMSP |[14] |
Human Pharmacokinetic Profile
Deramciclane exhibits linear and dose-proportional pharmacokinetics at steady-state.[2] It is readily absorbed and has a sufficiently long half-life to allow for twice-daily dosing. Its principal metabolite is N-desmethylderamciclane.[16] While it is a weak inhibitor of the CYP2D6 enzyme, it does not significantly affect CYP3A4.[4][17]
Table 3: Human Pharmacokinetic Parameters of Deramciclane
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Conc. (Tmax) | 2 - 4 hours | [4] |
| Elimination Half-life (t½) | ~20 - 30 hours | [2][16][18] |
| Oral Bioavailability (Tablet) | ~36% | [4][16] |
| Primary Metabolite | N-desmethylderamciclane | [16] |
| CYP450 Interaction | Weak inhibitor of CYP2D6 |[17] |
Evidence from Preclinical and Clinical Studies
Anxiolytic Activity in Animal Models
Deramciclane has demonstrated anxiolytic-like effects across a range of validated preclinical assays, including the Vogel's punished drinking test, social interaction test, and marble-burying behavior.[8] Studies using the Geller-Seifter conflict test further support the anxiolytic potential of 5-HT2C receptor antagonists.[12]
Clinical Efficacy in Generalized Anxiety Disorder (GAD)
The anxiolytic potential of deramciclane was evaluated in patients with GAD. An 8-week, double-blind, placebo-controlled, dose-finding study provided evidence of efficacy.[6][7] Doses of 30 mg/day and 60 mg/day showed clinically relevant improvements, with the 60 mg/day dose achieving statistical significance over placebo in reducing the total Hamilton Anxiety Rating Scale (HAM-A) score.[6][7] Both doses produced significant improvements in the psychic anxiety subscale of the HAM-A.[6][7] The drug was generally well-tolerated, with headache being the most common adverse event, and no withdrawal reactions were observed upon abrupt discontinuation.[6][7] Despite these promising early results, a combined analysis of subsequent Phase III trials failed to demonstrate a statistically significant separation from placebo, and development was discontinued.[8]
Table 4: Efficacy of Deramciclane in Generalized Anxiety Disorder (8-Week Dose-Finding Study)
| Treatment Group (per day) | Change from Baseline in HAM-A Total Score (Mean) | p-value vs. Placebo (Total Score) | p-value vs. Placebo (Psychic Anxiety Factor) | Reference |
|---|---|---|---|---|
| Placebo | -8.9 | - | - | [6][7] |
| Deramciclane 10 mg | -9.6 | Not Significant | Not Significant | [6][7] |
| Deramciclane 30 mg | -11.9 | 0.059 | < 0.05 | [6][7] |
| Deramciclane 60 mg | -12.4 | 0.024 | < 0.05 |[6][7] |
Key Experimental Methodologies
Phosphoinositide Hydrolysis Assay
This assay was used to quantify deramciclane's functional activity at the 5-HT2C receptor.[1]
-
Principle: 5-HT2C receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of radiolabeled inositol phosphates is measured as an indicator of receptor activation.
-
Protocol Outline:
-
Choroid plexus tissue from rat brains, which is rich in 5-HT2C receptors, is dissected and homogenized.
-
The tissue is pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
The tissue is then incubated with deramciclane (for inverse agonism) or with serotonin in the presence of varying concentrations of deramciclane (for antagonism).
-
The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.
-
Radioactivity is quantified by liquid scintillation counting to determine IC₅₀ and EC₅₀ values.
-
Human PET Study Protocol
This non-invasive imaging technique was used to measure 5-HT2A receptor occupancy in the human brain.[14]
-
Principle: A radiolabeled ligand that binds specifically to the target receptor (in this case, [11C]-N-methyl spiperone (B1681076) for 5-HT2A receptors) is administered. The PET scanner detects the radiation, allowing for quantification of receptor binding. A competing drug like deramciclane will displace the radioligand, and the reduction in signal is used to calculate receptor occupancy.
-
Protocol Outline:
-
Healthy male volunteers undergo a baseline PET scan with [11C]-NMSP to measure initial receptor availability.
-
Subjects are administered a single oral dose of deramciclane (e.g., 20, 50, or 150 mg).
-
Repeat PET scans are performed at specific time points post-dosing (e.g., 3 and 6 hours).
-
Blood samples are taken concurrently to measure plasma concentrations of deramciclane.
-
Receptor occupancy is calculated by comparing the binding potential of the radioligand before and after deramciclane administration, using a reference region with low receptor density (e.g., cerebellum).
-
GAD Clinical Trial Design Workflow
The dose-finding study for deramciclane in GAD followed a standard, rigorous design to assess efficacy and safety.[6][7]
Caption: Workflow for the Phase II dose-finding clinical trial in GAD.
Summary and Conclusion
The mechanism of action of deramciclane fumarate (B1241708) in anxiety is centered on its unique profile as a high-affinity 5-HT2A receptor antagonist and 5-HT2C receptor inverse agonist. In vitro functional assays confirm its ability to reduce the basal constitutive activity of 5-HT2C receptors, a key pathway implicated in anxiogenesis. In vivo studies in animals and humans demonstrate that deramciclane achieves significant target engagement in the central nervous system. This pharmacological profile translated to anxiolytic-like effects in preclinical models and promising efficacy signals in an early-phase clinical trial for Generalized Anxiety Disorder. Despite this, the compound ultimately failed to meet its primary endpoints in larger pivotal trials. The comprehensive data available for deramciclane nevertheless provide valuable insights into the therapeutic potential of dual 5-HT2A/2C modulation for the treatment of anxiety disorders and serve as an important case study for drug development professionals.
References
- 1. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Deramciclane - Wikipedia [en.wikipedia.org]
- 5. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 6. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. Anxiolytic effects of 5-HT₁A receptors and anxiogenic effects of 5-HT₂C receptors in the amygdala of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deramciclane inhibits N-methyl-D-aspartate receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of the novel anxiolytic drug deramciclane on cytochrome P(450) 2D6 activity as measured by desipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of deramciclane and N-desmethylderamciclane after single and repeated oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Deramciclane Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deramciclane (B39774) ((1R,2S,4R)-(-)-N,N-dimethyl-2-[(1,7,7-trimethyl-2-phenylbicyclo[1][1][2] hept-2-yl) oxy] ethane (B1197151) amine) is a novel, non-benzodiazepine anxiolytic agent. Its unique pharmacological profile, centered on the modulation of serotonergic and GABAergic systems, distinguishes it from classical anxiolytics. This technical guide provides a comprehensive overview of the preclinical pharmacological data for Deramciclane fumarate (B1241708), including its mechanism of action, receptor binding affinity, and its effects in various animal models. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its preclinical characteristics.
Mechanism of Action
Deramciclane's primary mechanism of action involves a multi-target engagement within the central nervous system. It is a potent antagonist of the serotonin (B10506) 5-HT2A receptor and an inverse agonist at the 5-HT2C receptor[3]. Additionally, Deramciclane inhibits the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain[2]. This multifaceted profile contributes to its anxiolytic and potential antidepressant effects, while differentiating it from traditional benzodiazepines.
Serotonin 5-HT2A Receptor Antagonism
Deramciclane exhibits high affinity for the 5-HT2A receptor, where it acts as an antagonist[2]. The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway, Deramciclane can modulate downstream signaling cascades implicated in anxiety and mood regulation.
Serotonin 5-HT2C Receptor Inverse Agonism
Deramciclane not only acts as an antagonist at the 5-HT2C receptor but also exhibits inverse agonist properties[3]. This means that it can reduce the constitutive activity of the receptor in the absence of an agonist. In a physiological system in the choroid plexus, Deramciclane was found to decrease basal phosphoinositide hydrolysis by up to 33%[3]. This inverse agonism may contribute significantly to its anxiolytic effects.
GABA Reuptake Inhibition
In addition to its serotonergic activity, Deramciclane inhibits the high-affinity synaptosomal reuptake of GABA[2]. By blocking the GABA transporter (GAT), Deramciclane increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This action is distinct from benzodiazepines, which allosterically modulate the GABAA receptor.
Receptor Binding and Functional Activity
The affinity of Deramciclane for various neurotransmitter receptors has been characterized, although specific Ki values are not consistently reported in publicly available literature. The available quantitative data from functional assays are summarized below.
Receptor Binding Profile
Table 1: Qualitative Receptor Binding Profile of Deramciclane
| Receptor | Affinity | Reference |
| 5-HT2A | High | [2] |
| 5-HT2C | High | [2] |
| Dopamine (B1211576) D1 | Low to Moderate | [2] |
| Dopamine D2 | Low to Moderate | [2] |
| Histamine (B1213489) H1 | Low to Moderate | [2] |
| Sigma | High | [2] |
Functional Assay Data
Functional assays have provided quantitative measures of Deramciclane's activity at the 5-HT2C receptor.
Table 2: Functional Activity of Deramciclane at the 5-HT2C Receptor
| Assay | Parameter | Value | Reference |
| 5-HT-stimulated Phosphoinositide Hydrolysis | IC50 | 168 nM | [3] |
| Basal Phosphoinositide Hydrolysis (Inverse Agonism) | EC50 | 93 nM | [3] |
In Vivo Receptor Occupancy
In vivo studies have determined the receptor occupancy of Deramciclane at 5-HT2A and 5-HT2C receptors in the brain.
Table 3: In Vivo Receptor Occupancy of Deramciclane
| Receptor | Species | Dose | Max. Occupancy | Reference |
| 5-HT2C | Rat | 0.5 mg/kg | 45% | |
| 5-HT2C | Rat | 10 mg/kg | 79% | |
| 5-HT2A | Human | 150 mg (single oral dose) | ~100% (estimated) | [4] |
Preclinical Efficacy in Animal Models
Deramciclane has been evaluated in a range of preclinical animal models to assess its anxiolytic, antidepressant, and antipsychotic potential.
Anxiolytic Activity
Deramciclane has demonstrated anxiolytic-like effects in several established animal models, including the social interaction test, the marble-burying test, and the light-dark box test[5].
Antidepressant-like Activity
The potential antidepressant effects of Deramciclane have been investigated in models such as the forced swim test and the olfactory bulbectomy model in rats.
-
Forced Swim Test: In the rat forced swim test, a model of "behavioral despair," Deramciclane at a dose of 5 mg/kg significantly reduced immobility time, suggesting an antidepressant-like effect. A 1 mg/kg dose did not produce a significant effect[5].
-
Olfactory Bulbectomy Model: In the bilateral olfactory bulbectomy rat model, which is used to screen for novel antidepressants, Deramciclane (at doses of 5 and 10 mg/kg) did not reverse the hyperactivity associated with the model, in contrast to the positive control, imipramine[5]. These conflicting results suggest that further investigation into its antidepressant potential is warranted.
Antipsychotic-like Activity
The 5-HT2A receptor antagonism of Deramciclane suggests potential for antipsychotic activity. While specific preclinical studies on psychosis models were not detailed in the provided search results, this remains a plausible area of investigation.
Pharmacokinetics
The pharmacokinetic profile of Deramciclane has been investigated in several species, including rats, dogs, and humans.
Table 4: Pharmacokinetic Parameters of Deramciclane
| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | Oral | 10 mg/kg | 0.5 | 44.9 | 106.95 | 3.42 | [6] |
| Rat | IP | 10 mg/kg | - | ≥177.8 | 578.18 | 18.49 | [6] |
| Rat | IV | 10 mg/kg | - | ≥2643.0 | 3127.53 | - | [6] |
| Dog | Oral | - | 6 | - | - | - | [7] |
| Human | Oral (solution) | 30 mg | - | - | - | 44 (27-58) | [8] |
| Human | Oral (tablet) | 30 mg | - | - | - | 36 (23-50) | [8] |
Safety Pharmacology
Preclinical safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions. For Deramciclane, clinical studies in humans have shown it to be well-tolerated at doses up to 60 mg/day over an 8-week period, with headache being the most commonly reported adverse event[9]. No significant changes in electrocardiogram, blood pressure, or heart rate were observed in a multiple oral dosing study in healthy volunteers[1]. While specific preclinical safety pharmacology studies on the cardiovascular, respiratory, and central nervous systems were not detailed in the search results, the clinical data suggest a favorable safety profile.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of Deramciclane for various receptors.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Deramciclane fumarate at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Deramciclane or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of Deramciclane that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rat Forced Swim Test
Objective: To assess the antidepressant-like activity of Deramciclane.
Animals: Male Sprague-Dawley rats.
Apparatus: A cylindrical container (e.g., 40 cm tall, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
Procedure:
-
Pre-test session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This serves to induce a state of "behavioral despair."
-
Remove the rats, dry them, and return them to their home cages.
-
Test session (Day 2, 24 hours after pre-test): Administer Deramciclane (e.g., 1 and 5 mg/kg, i.p.) or vehicle to the rats.
-
After a set pre-treatment time (e.g., 30-60 minutes), place the rats back into the swim cylinder for a 5-minute test session.
-
Record the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Rat Olfactory Bulbectomy
Objective: To evaluate the potential of Deramciclane to reverse the behavioral deficits induced by olfactory bulbectomy, a model of depression.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Surgery: Anesthetize the rats and perform a bilateral aspiration of the olfactory bulbs. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.
-
Recovery: Allow the animals a recovery period of at least two weeks.
-
Treatment: Administer Deramciclane (e.g., 5 and 10 mg/kg, i.p.) or vehicle daily for a chronic period (e.g., 14 days).
-
Behavioral Testing: Assess the animals in a battery of behavioral tests, such as the open field test to measure locomotor activity. Olfactory bulbectomized rats typically exhibit hyperactivity, and an effective antidepressant is expected to normalize this behavior.
Synaptosomal GABA Uptake Assay (General Protocol)
Objective: To measure the inhibitory effect of Deramciclane on GABA reuptake.
Materials:
-
Synaptosomal preparation from rat brain tissue.
-
[3H]GABA (radiolabeled GABA).
-
This compound at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Prepare synaptosomes from a relevant brain region (e.g., cortex).
-
Pre-incubate the synaptosomes with varying concentrations of Deramciclane or vehicle.
-
Initiate the uptake reaction by adding [3H]GABA.
-
Incubate for a short period to allow for GABA uptake.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of [3H]GABA taken up by the synaptosomes using a scintillation counter.
-
Determine the concentration of Deramciclane that inhibits 50% of the GABA uptake (IC50).
Conclusion
This compound possesses a unique and complex preclinical pharmacological profile characterized by its dual action on the serotonergic system as a 5-HT2A antagonist and a 5-HT2C inverse agonist, coupled with its ability to inhibit GABA reuptake. Preclinical studies have demonstrated its potential as an anxiolytic and have suggested possible antidepressant effects, although the latter requires further clarification. Its pharmacokinetic profile supports oral administration. The available safety data from clinical trials are encouraging. This technical guide provides a foundation for further research and development of Deramciclane and similar multi-target compounds for the treatment of anxiety and other neuropsychiatric disorders. Further studies to fully elucidate its receptor binding affinities (Ki values) and a comprehensive preclinical safety pharmacology assessment would be valuable additions to its profile.
References
- 1. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 3. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. Safety Pharmacology [datasci.com]
- 7. Safety pharmacology assessment of central nervous system function in juvenile and adult rats: effects of pharmacological reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Deramciclane Fumarate: A Technical Overview of 5-HT2A and 5-HT2C Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of deramciclane (B39774) fumarate (B1241708) for the serotonin (B10506) 5-HT2A and 5-HT2C receptors. Deramciclane is recognized as a high-affinity antagonist at both 5-HT2A and 5-HT2C receptors, with additional inverse agonist properties identified at the 5-HT2C subtype.[1][2] This document summarizes key quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of Deramciclane Fumarate
The following table summarizes the reported binding affinity and functional activity of deramciclane at the 5-HT2A and 5-HT2C receptors.
| Receptor | Parameter | Value | Species/Tissue | Assay Type | Reference |
| 5-HT2A | Receptor Occupancy (50%) | 21 ng/mL (plasma concentration) | Human | In Vivo PET with [11C]-N-methyl spiperone | [3] |
| Receptor Occupancy (90%) | 70 ng/mL (plasma concentration) | Human | In Vivo PET with [11C]-N-methyl spiperone | [3] | |
| Receptor Occupancy (max) | up to 78% | Rat | Ex Vivo Autoradiography | [1] | |
| 5-HT2C | IC50 | 168 nM | Rat (choroid plexus) | Phosphoinositide Hydrolysis Assay | [1][2] |
| EC50 (inverse agonism) | 93 nM | Rat (choroid plexus) | Phosphoinositide Hydrolysis Assay | [1] | |
| Receptor Occupancy (max) | up to 79% (at 10 mg/kg) | Rat (choroid plexus) | Ex Vivo Autoradiography | [1] |
Signaling Pathways
Both 5-HT2A and 5-HT2C receptors primarily couple through the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
The 5-HT2C receptor has also been shown to couple to other G-protein pathways, including Gi/o and G12/13, adding complexity to its downstream signaling cascades.
Experimental Protocols
The binding affinities and functional activities presented in this guide are determined through established pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (General Protocol)
This protocol outlines a competitive displacement assay to determine the binding affinity (Ki) of a test compound.
References
- 1. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo and In Vitro Efficacy of Deramciclane Fumarate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deramciclane (B39774) (EGIS-3886) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the pivotal in vivo and in vitro studies that have characterized the pharmacokinetics, mechanism of action, and potential therapeutic applications of Deramciclane fumarate (B1241708). Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a thorough resource for the scientific community. Although initially investigated for generalized anxiety disorder (GAD), and showing promise in preclinical and early clinical trials, it did not demonstrate statistically significant efficacy in Phase III trials for this indication.[3][4] Nevertheless, its distinct mechanism of action continues to make it a subject of scientific interest.
Pharmacokinetic Profile
Deramciclane has been studied in various animal models and in humans, demonstrating rapid absorption and linear pharmacokinetics over a range of doses.[1]
In Vivo Pharmacokinetics in Rats
A study in Wistar rats investigated the pharmacokinetics of a 10 mg/kg dose of Deramciclane fumarate administered via oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes.[5][6][7] The results highlighted a very fast absorption after oral administration and a significant first-pass metabolism, leading to low oral bioavailability.[5][6]
Table 1: Pharmacokinetic Parameters of Deramciclane in Rats (10 mg/kg dose) [5][6][7]
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Cmax (ng/mL) | 44.9 | ≥177.8 | ≥2643.0 |
| Tmax (h) | 0.5 | - | - |
| t½ (h) | 3.42 - 5.44 | 3.42 - 5.44 | 3.42 - 5.44 |
| AUC₀-∞ (ng·h/mL) | - | - | 29.2-fold > oral, 5.4-fold > i.p. |
| Absolute Bioavailability (%) | 3.42 | 18.49 | - |
Table 2: Pharmacokinetic Parameters of N-desmethyl Deramciclane (Metabolite) in Rats [5][6][7]
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Cmax (ng/mL) | 32.0 | ≥25.4 | 51.0 |
| t½ (h) | 2.90 - 5.44 | 2.90 - 5.44 | 2.90 - 5.44 |
In Vivo Pharmacokinetics in Humans
In healthy male volunteers, Deramciclane exhibited linear pharmacokinetics.[1] Following a 30 mg dose, the drug was well-tolerated.[8] Multiple oral dosing studies have also been conducted.[9]
Table 3: Pharmacokinetic Parameters of Deramciclane in Humans (30 mg dose) [8]
| Parameter | Intravenous (i.v.) | Oral (solution) | Oral (tablet) |
| Distribution t½ (h) | 0.04 ± 0.01 (1st), 3.03 ± 0.50 (2nd) | - | - |
| Elimination t½ (h) | 26.6 ± 5.5 | ~25 | ~25 |
| Clearance (L/kg) | 0.24 ± 0.10 | - | - |
| Mean Oral Bioavailability (%) | - | 44 | 36 |
Table 4: Elimination Half-life of N-desmethyl Deramciclane in Humans [8]
| Administration Route | Elimination t½ (h) |
| Intravenous (i.v.) | 38.2 ± 6.9 |
| Oral | ~25 |
A study on multiple oral dosing showed that steady-state was reached within seven days, with the drug accumulating approximately three-fold.[9] The elimination half-life was slightly prolonged at steady-state compared to a single dose.[9]
Mechanism of Action
Deramciclane's primary mechanism of action involves the modulation of the serotonin (B10506) system.[1][10] It also interacts with other neurotransmitter systems.
Serotonin Receptor Activity
-
5-HT2A Receptor Antagonist : Deramciclane acts as a potent antagonist at serotonin 5-HT2A receptors.[1][11]
-
5-HT2C Receptor Inverse Agonist : It functions as an inverse agonist at 5-HT2C receptors.[1][12][13] This means that it not only blocks the receptor but also reduces its constitutive activity.[13] In vitro studies have shown that deramciclane antagonizes 5-HT-stimulated phosphoinositide hydrolysis with an IC50 of 168 nM and decreases basal phosphoinositide hydrolysis by up to 33% (EC50 = 93 nM).[13]
Other Neurotransmitter Systems
-
GABA Reuptake Inhibitor : Deramciclane inhibits the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][3]
-
NMDA Receptor Inhibition : In vitro studies have demonstrated that Deramciclane can inhibit the function of N-methyl-D-aspartate (NMDA) receptors, suggesting a role in modulating glutamatergic neurotransmission.[14] It significantly inhibited NMDA-induced [3H]D-aspartate release and transmembrane Ca2+ flux in rat cerebrocortical homogenates.[14]
-
Dopamine (B1211576) Receptor Affinity : The compound shows moderate affinity for D2 dopamine receptors and low affinity for D1 receptors.[1]
Caption: Mechanism of Action of Deramciclane.
In Vivo Efficacy Studies
Preclinical studies in animal models have suggested anxiolytic and antidepressant-like effects of Deramciclane.
Forced Swim Test in Rats
In a forced swim test, a model used to assess antidepressant potential, Deramciclane demonstrated a significant effect on immobility time.[15]
Table 5: Effect of Deramciclane on Immobility Time in the Forced Swim Test [15]
| Treatment Group | Mean Immobility Time (s) ± SEM |
| Vehicle | 105.4 ± 8.1 |
| Deramciclane (1 mg/kg) | 90.2 ± 7.6 |
| Deramciclane (5 mg/kg) | 68.3 ± 6.9 |
| p < 0.01 vs. vehicle |
Receptor Occupancy Studies in Humans
A positron emission tomography (PET) study in healthy male volunteers was conducted to determine the in-vivo occupancy of 5-HT2A receptors in the frontal cortex after single oral doses of Deramciclane.[16] The study found that Deramciclane penetrates the blood-brain barrier and binds to 5-HT2A receptors in a dose- and concentration-dependent manner.[16] A plasma concentration of 21 ng/mL resulted in 50% receptor occupancy, while 70 ng/mL led to 90% occupancy.[16]
In Vitro Studies
In vitro experiments have been crucial in elucidating the molecular mechanisms of Deramciclane.
Receptor Binding and Functional Assays
As previously mentioned, in vitro assays confirmed Deramciclane's high affinity for 5-HT2A and 5-HT2C receptors.[13] Functional assays, such as the phosphoinositide hydrolysis assay, established its inverse agonist properties at the 5-HT2C receptor.[13]
Cytochrome P450 Inhibition
In vitro findings indicated that Deramciclane is an inhibitor of the cytochrome P450 (CYP) 2D6 enzyme.[17][18] A clinical study confirmed this, showing that repeated administration of 60 mg Deramciclane doubled the area under the curve (AUC) of desipramine (B1205290), a CYP2D6 substrate.[18]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Subjects : Male Wistar rats.
-
Drug Administration : this compound (10 mg/kg) was administered orally, intraperitoneally, or intravenously.[5]
-
Sample Collection : Blood samples were collected at various time points post-administration.
-
Analytical Method : Plasma concentrations of Deramciclane and its N-desmethyl metabolite were determined using a validated gas chromatography method with nitrogen-selective detection (GC-NPD) following solid-phase extraction.[5][6]
-
Pharmacokinetic Analysis : Parameters such as Cmax, Tmax, t½, and AUC were calculated from the plasma concentration-time data.[5]
Caption: Experimental Workflow for Rat Pharmacokinetics.
Forced Swim Test
-
Subjects : Male rats.[15]
-
Apparatus : A cylindrical container filled with water.[15]
-
Procedure :
-
Pre-test session : Rats are placed in the water for 15 minutes.
-
Drug Administration : 24 hours after the pre-test, rats are administered either vehicle or Deramciclane (1 or 5 mg/kg).[15]
-
Test session : 60 minutes after drug administration, rats are placed back in the water for a 5-minute test session.
-
-
Data Analysis : The duration of immobility during the test session is recorded and analyzed. A decrease in immobility time is indicative of antidepressant-like activity.[15]
In Vitro Phosphoinositide Hydrolysis Assay
-
Tissue Preparation : Choroid plexus tissue, which is rich in 5-HT2C receptors, is used.[13]
-
Assay Principle : This assay measures the accumulation of inositol (B14025) phosphates, a downstream signaling product of Gq-coupled receptors like 5-HT2C.
-
Procedure :
-
Tissue is incubated with [³H]myo-inositol to label membrane phosphoinositides.
-
The tissue is then exposed to Deramciclane in the presence or absence of a 5-HT agonist.
-
The reaction is stopped, and the accumulated [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
-
Data Analysis : The ability of Deramciclane to inhibit agonist-stimulated inositol phosphate (B84403) accumulation (antagonist effect) and to decrease basal levels (inverse agonist effect) is determined.[13]
Caption: Deramciclane's Effect on 5-HT2C Signaling.
Conclusion
This compound possesses a multifaceted pharmacological profile, characterized by its potent interaction with the serotonergic system, particularly as a 5-HT2A antagonist and a 5-HT2C inverse agonist, and its influence on GABAergic and glutamatergic pathways. While it did not achieve primary endpoints in late-stage clinical trials for generalized anxiety disorder, the extensive in vivo and in vitro data underscore its unique mechanism of action. This compilation of pharmacokinetic data, efficacy studies, and detailed methodologies serves as a valuable resource for further investigation into the therapeutic potential of Deramciclane and similar compounds in neuropsychiatric disorders.
References
- 1. Deramciclane - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Xia & He Publishing [xiahepublishing.com]
- 4. Orion discontinues deramciclane studies in GAD due to lack of efficacy in Phase 3 [orionpharma.com]
- 5. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deramciclane | C20H31NO | CID 119590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy Deramciclane | 120444-71-5 [smolecule.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deramciclane inhibits N-methyl-D-aspartate receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 16. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of the novel anxiolytic drug deramciclane on cytochrome P450 2D6 activity as measured by desipramine pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 18. Effect of the novel anxiolytic drug deramciclane on cytochrome P(450) 2D6 activity as measured by desipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Deramciclane Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deramciclane is a novel, non-benzodiazepine anxiolytic agent that has been investigated for the treatment of various anxiety disorders.[1][2][3] Its unique pharmacological profile, distinct from traditional anxiolytics, has made it a subject of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of Deramciclane fumarate (B1241708), detailed experimental methodologies for their determination, and an exploration of its mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using diagrams to facilitate understanding.
Chemical Identity and Structure
Deramciclane, chemically known as (-)-[1R,2S,4R]-2-(2-dimethylaminoethoxy)-2-phenyl-1,7,7-trimethylbicyclo[2.2.1]heptane, is a camphor (B46023) derivative.[2][4] The fumarate salt is the form typically used in pharmaceutical research and development.[4]
Table 1: Chemical Identifiers for Deramciclane Fumarate
| Identifier | Value | Source |
| IUPAC Name | N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine; (E)-but-2-enedioic acid | [5][6] |
| CAS Number | 120444-72-6 | [7][8] |
| Molecular Formula | C₂₄H₃₅NO₅ | [6][9] |
| Molecular Weight | 417.54 g/mol | [6][7][9] |
| Synonyms | EGIS-3886, EGYT-3886 | [4][5] |
The stereostructure of Deramciclane has been unequivocally determined by single-crystal X-ray diffraction analysis.[4]
Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Table 2: Key Physicochemical Properties of Deramciclane and its Fumarate Salt
| Property | Value | Form | Source |
| Melting Point | 210-213 °C | Fumarate Salt | [7] |
| pKa (Strongest Basic) | 8.87 - 9.61 | Free Base | [1][5][7] |
| Log P (Octanol/Water) | 5.9 | Free Base | [7] |
| Log P (Octanol/Water) | 1.41 | Fumarate Salt | [7] |
| Water Solubility (25°C) | 0.0088 g/100 mL | Free Base | [7] |
| Polar Surface Area | 12.47 Ų | Free Base | [1] |
| Rotatable Bond Count | 5 | Free Base | [1] |
Experimental Protocols
The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. Below are detailed protocols for key experiments relevant to the characterization of this compound.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a standard method for its determination.[2][10][11]
Methodology:
-
Preparation: A 1mM solution of this compound is prepared in a suitable solvent, often a co-solvent system like methanol/water for sparingly soluble compounds.[4] The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.[4]
-
Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[4]
-
Titration: The sample solution is made acidic (pH ~2) with a standard solution of HCl. The solution is then titrated with a standardized solution of NaOH (e.g., 0.1 M), added in small, precise increments.[10]
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of this curve, often calculated using the first or second derivative of the curve.[10]
Caption: Workflow for pKa determination.
Determination of Partition Coefficient (Log P) by Shake-Flask Method
Lipophilicity, quantified by the partition coefficient (Log P), is essential for predicting a drug's ability to cross biological membranes. The shake-flask method is the gold standard for Log P determination.[3][9][12]
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[3][12]
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A precise volume ratio of the n-octanol and aqueous phases is combined in a vessel with the dissolved sample. The mixture is shaken vigorously until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of Deramciclane in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Log P is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Enantiomeric Purity by Chiral HPLC
For chiral molecules like Deramciclane, determining the enantiomeric purity is crucial. The (-)-[1R,2S,4R] enantiomer is the active form. Chiral HPLC is the preferred method for this analysis.[4]
Methodology:
-
Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers is selected. For Deramciclane, a Chiralcel OD column has been successfully used.[4]
-
Mobile Phase: An appropriate mobile phase is chosen. A mixture of hexane (B92381) and ethanol (B145695) (e.g., 99.5:0.5 v/v) has been reported for Deramciclane.[4]
-
Sample Analysis: A solution of the this compound sample is injected into the HPLC system.
-
Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.
-
Quantification: The enantiomeric purity is calculated based on the peak areas of the two enantiomers in the chromatogram. For Deramciclane, an enantiomeric purity exceeding 99.9% has been achieved.[4]
Mechanism of Action and Signaling Pathways
Deramciclane's anxiolytic effects are primarily mediated through its interaction with the serotonergic system. It acts as a selective antagonist at serotonin (B10506) 5-HT₂A receptors and an inverse agonist at 5-HT₂C receptors.[1][2][3][10] It also exhibits some activity as a gamma-aminobutyric acid (GABA) reuptake inhibitor.[3][11]
-
5-HT₂A Receptor Antagonism: By blocking 5-HT₂A receptors, Deramciclane inhibits the excitatory effects of serotonin in brain regions associated with anxiety and mood regulation.
-
5-HT₂C Receptor Inverse Agonism: As an inverse agonist, Deramciclane not only blocks the receptor but also reduces its constitutive (basal) activity.[10] This action is significant because 5-HT₂C receptor activation is known to promote anxiety and decrease the release of dopamine (B1211576) and norepinephrine. By inhibiting this receptor, Deramciclane can produce anxiolytic and potentially antidepressant-like effects.[10][11] This is achieved by antagonizing the 5-HT-stimulated phosphoinositide hydrolysis mediated by the receptor.[10]
-
GABA Reuptake Inhibition: By weakly inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, Deramciclane may enhance GABAergic neurotransmission, contributing to a calming or anxiolytic effect.[11][13]
Caption: Deramciclane's multi-target mechanism.
Conclusion
This compound possesses a distinct set of physicochemical properties, including high lipophilicity in its free base form, a basic pKa, and a high melting point as a fumarate salt. These characteristics, determined through standard analytical protocols such as potentiometric titration and the shake-flask method, are fundamental to understanding its pharmaceutical behavior. Its unique mechanism of action, centered on the antagonism of 5-HT₂A and inverse agonism of 5-HT₂C receptors, differentiates it from other anxiolytic agents and provides a strong rationale for its therapeutic potential. This guide serves as a foundational resource for researchers engaged in the further study and development of Deramciclane and related compounds.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ijirss.com [ijirss.com]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Deramciclane Fumarate: A Technical Guide to Metabolism and Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deramciclane (B39774) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile, acting as a 5-HT₂A receptor antagonist and a 5-HT₂C receptor inverse agonist. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and guiding further drug development. This technical guide provides a comprehensive overview of the metabolism of deramciclane fumarate, with a focus on its metabolic pathways, the identification and characterization of its active metabolites, and the key enzymes involved in its biotransformation. Quantitative pharmacokinetic data are presented in structured tables for comparative analysis, and detailed experimental methodologies from pivotal studies are described. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a clear understanding of the core concepts.
Metabolic Pathways of Deramciclane
The biotransformation of deramciclane is extensive, involving several key enzymatic reactions. The primary metabolic routes include N-demethylation of the dimethylaminoethyl side chain, hydroxylation at various positions on the camphor (B46023) ring, and cleavage of the ether linkage.[1]
N-Demethylation
The most prominent metabolic pathway is the N-demethylation of the tertiary amine on the side chain, leading to the formation of the principal and pharmacologically active metabolite, N-desmethylderamciclane.[2][3] This metabolite has a pharmacological profile similar to the parent compound.[3]
Hydroxylation
Deramciclane undergoes oxidation at multiple sites, resulting in the formation of various hydroxylated derivatives.[1] Hydroxylation can occur on the camphor moiety of the molecule.[1] These hydroxylated metabolites can be further metabolized.
Side-Chain Cleavage
Another identified metabolic pathway is the cleavage of the ether bond in the side chain, which results in the formation of phenylborneol.[1]
The metabolic scheme of deramciclane is visualized in the following diagram:
Active Metabolites
The primary active metabolite of deramciclane is N-desmethylderamciclane . This metabolite has been shown to possess a pharmacological activity profile similar to that of the parent drug.[3] The contribution of other metabolites, such as the various hydroxylated derivatives, to the overall pharmacological effect of deramciclane has not been extensively characterized.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of deramciclane and its principal active metabolite, N-desmethylderamciclane, have been evaluated in both human and animal studies. The following tables summarize the key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of Deramciclane in Healthy Male Volunteers
| Parameter | Intravenous (30 mg) | Oral Solution (30 mg) | Oral Tablet (30 mg) |
| Distribution Half-life (t½α) | 0.04 ± 0.01 h | - | - |
| Distribution Half-life (t½β) | 3.03 ± 0.50 h | - | - |
| Elimination Half-life (t½) | 26.6 ± 5.5 h | ~25 h[4] | ~25 h[4] |
| Clearance (CL) | 0.24 ± 0.10 L/h/kg[4] | - | - |
| Oral Bioavailability (F) | - | 44% (range 27-58%)[4] | 36% (range 23-50%)[4] |
| Data are presented as mean ± SD where available.[4] |
Table 2: Pharmacokinetic Parameters of N-desmethylderamciclane in Healthy Male Volunteers after Deramciclane Administration
| Parameter | Intravenous Deramciclane (30 mg) | Oral Deramciclane (30 mg) |
| Elimination Half-life (t½) | 38.2 ± 6.9 h[4] | ~25 h[4] |
| Data are presented as mean ± SD.[4] |
Table 3: Pharmacokinetic Parameters of Deramciclane in Rats after a 10 mg/kg Dose
| Parameter | Intravenous | Intraperitoneal | Oral |
| Cmax (ng/mL) | ≥2643.0[5] | ≥177.8[5] | 44.9[5] |
| tmax (h) | - | - | 0.5[5] |
| Biological Half-life (t½) | 3.42 - 5.44 h[5] | 3.42 - 5.44 h[5] | 3.42 - 5.44 h[5] |
| Absolute Bioavailability (F) | - | 18.49%[5] | 3.42%[5] |
| Data are presented as reported in the study.[5] |
Table 4: Pharmacokinetic Parameters of N-desmethylderamciclane in Rats after a 10 mg/kg Dose of Deramciclane
| Parameter | Intravenous | Intraperitoneal | Oral |
| Cmax (ng/mL) | 51.0[5] | ≥25.4[5] | 32.0[5] |
| Biological Half-life (t½) | 2.90 - 5.44 h[5] | 2.90 - 5.44 h[5] | 2.90 - 5.44 h[5] |
| Data are presented as reported in the study.[5] |
Role of Cytochrome P450 Enzymes
The metabolism of deramciclane is primarily mediated by the cytochrome P450 (CYP) enzyme system.
-
CYP2E1 has been identified as the key enzyme responsible for catalyzing the main biotransformation pathways of deramciclane, including N-demethylation, side-chain cleavage, and hydroxylation.[1]
-
Deramciclane has been shown to be a weak inhibitor of CYP2D6 .[6] This suggests a potential for drug-drug interactions with other medications that are substrates of this enzyme.
Experimental Protocols
This section details the methodologies employed in key studies to investigate the metabolism and pharmacokinetics of deramciclane.
In Vitro Metabolism in Human Liver Microsomes
Objective: To identify the metabolic pathways of deramciclane.
Methodology:
-
Incubation: Deramciclane was incubated with human liver microsomes in the presence of an NADPH-generating system.
-
Inhibitor Screening: To identify the specific CYP enzymes involved, incubations were performed in the presence of selective chemical inhibitors for various CYP isoforms. For example, diethyl-dithiocarbamate was used as a selective inhibitor of CYP2E1.[1]
-
Metabolite Identification: The reaction mixtures were analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Effect of the novel anxiolytic drug deramciclane on cytochrome P(450) 2D6 activity as measured by desipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Data on Deramciclane Fumarate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deramciclane (B39774) (EGIS-3886) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile.[1][2] It acts as a selective antagonist at serotonin (B10506) 5-HT2A receptors and an inverse agonist at 5-HT2C receptors.[1][3][4] Additionally, Deramciclane functions as a gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][5] This document provides a comprehensive overview of the available early-phase clinical trial data for Deramciclane fumarate (B1241708), focusing on its pharmacokinetics, safety, and tolerability in healthy volunteers. The information is compiled from published clinical studies to support further research and development efforts.
Pharmacokinetic Profile
Early-phase clinical trials have characterized the pharmacokinetic profile of Deramciclane following single and multiple oral doses, as well as intravenous administration.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Deramciclane and its active metabolite, N-desmethylderamciclane, from studies conducted in healthy male volunteers.
Table 1: Pharmacokinetic Parameters of Deramciclane after Single Intravenous and Oral Doses [6]
| Parameter | 30 mg Intravenous | 30 mg Oral Solution | 30 mg Oral Tablet |
| Deramciclane | |||
| Distribution Half-life (t½α) (h) | 0.04 ± 0.01 | - | - |
| Second Distribution Half-life (t½β) (h) | 3.03 ± 0.50 | - | - |
| Elimination Half-life (t½) (h) | 26.6 ± 5.5 | ~25 | ~25 |
| Clearance (CL) (L/h/kg) | 0.24 ± 0.10 | - | - |
| Bioavailability (F) (%) | - | 44 (range 27-58) | 36 (range 23-50) |
| N-desmethylderamciclane | |||
| Elimination Half-life (t½) (h) | 38.2 ± 6.9 | ~25 | ~25 |
Table 2: Pharmacokinetic Parameters of Deramciclane after Single and Repeated Oral Dosing [7]
| Parameter | Single Dose (10 mg) | Steady State (10 mg b.i.d.) | Single Dose (30 mg) | Steady State (30 mg b.i.d.) | Single Dose (60 mg) | Steady State (60 mg b.i.d.) |
| Elimination Half-life (t½) (h) | 24.3 | 30.5 | 20.9 | 25.6 | 22.9 | 28.7 |
| Accumulation Ratio | - | ~3-fold | - | ~3-fold | - | ~3-fold |
| Relative Bioavailability Increase | - | ~1.4-fold | - | ~1.4-fold | - | ~1.4-fold |
Table 3: Pharmacokinetic Parameters of Deramciclane and N-desmethylderamciclane After 4-Week Repeated Oral Dosing (60 mg b.i.d.) [8]
| Parameter | Deramciclane | N-desmethylderamciclane |
| AUC(0-∞) after first dose (ng·h/mL) | 1,251 ± 385 | - |
| Apparent Elimination Half-life (t½) after first dose (h) | 24.9 ± 3.5 | - |
| Apparent Elimination Half-life (t½) after 4 weeks (h) | 29.3 ± 9.3 | - |
| Accumulation Index (Week 1 to 4) | 2.3 - 2.7 | Increased from week 1 to 2, then stable |
Experimental Protocols
The following sections detail the methodologies employed in the key early-phase clinical studies of Deramciclane.
Single and Repeated Dose Pharmacokinetics in Healthy Volunteers
-
Study Design: These studies were typically randomized, double-blind, and placebo-controlled.[7][8] Some studies employed a crossover design for intravenous and oral administration comparisons.[6]
-
Subject Population: Healthy male volunteers were enrolled in these early-phase trials.[6][7][8]
-
Drug Administration:
-
Intravenous: Deramciclane was administered as a single 30 mg dose.[6]
-
Oral: Single doses of 10, 30, and 60 mg were administered, followed by twice-daily administration for seven days to achieve steady-state.[7] In another study, a single 60 mg dose was followed by 60 mg twice daily for four weeks.[8]
-
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to measure the plasma concentrations of Deramciclane and its metabolite, N-desmethylderamciclane.
-
Bioanalytical Method: Plasma concentrations of Deramciclane and N-desmethylderamciclane were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Safety and Tolerability Assessment: Safety and tolerability were assessed through continuous monitoring of adverse events, clinical laboratory tests (hematology and clinical chemistry), vital signs (blood pressure and heart rate), and electrocardiograms (ECG).[7][8]
Receptor Occupancy Study
-
Study Design: A positron emission tomography (PET) study was conducted to determine the in-vivo occupancy of 5-HT2A receptors in the brain by Deramciclane.[9]
-
Subject Population: Healthy male volunteers participated in the study.[9]
-
Drug Administration: Single oral doses of 20, 50, and 150 mg of Deramciclane were administered.[9]
-
PET Imaging: The radioligand [11C]-N-methyl spiperone (B1681076) ([11C]-NMSP) was used to assess 5-HT2A receptor binding in the frontal cortex. PET scans were performed before and at 3 and 6 hours after drug administration.[9]
-
Data Analysis: Receptor occupancy was calculated using the ratio method with the cerebellum as a reference region.[9]
Safety and Tolerability
Across the early-phase clinical trials, Deramciclane was generally reported to be safe and well-tolerated in healthy volunteers.
-
Adverse Events: The most frequently reported adverse drug reactions were mild and transient in nature, with tiredness and headache being the most common.[7]
-
Clinical Assessments: No clinically significant changes were observed in clinical chemistry, hematology variables, blood pressure, heart rate, or ECG recordings.[7]
-
Withdrawal Effects: No withdrawal effects were observed after long-term administration.[2]
Mechanism of Action and Signaling Pathways
Deramciclane's anxiolytic effects are attributed to its multi-target mechanism of action.
Serotonin 5-HT2A and 5-HT2C Receptor Modulation
Deramciclane is a potent antagonist of the 5-HT2A receptor and an inverse agonist of the 5-HT2C receptor.[3][4] As an antagonist at the 5-HT2A receptor, it blocks the signaling cascade initiated by serotonin. As an inverse agonist at the 5-HT2C receptor, it reduces the receptor's constitutive activity, particularly affecting the phosphoinositide hydrolysis pathway.[3]
GABA Reuptake Inhibition
Deramciclane also inhibits the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][5] By blocking the GABA transporter 1 (GAT-1), Deramciclane increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and promoting neuronal inhibition.
Conclusion
The early-phase clinical data for Deramciclane fumarate indicate a predictable pharmacokinetic profile with dose-proportional exposure at steady-state and a favorable safety and tolerability profile in healthy volunteers. Its unique mechanism of action, involving antagonism of 5-HT2A receptors, inverse agonism of 5-HT2C receptors, and inhibition of GABA reuptake, provides a strong rationale for its potential as an anxiolytic agent. Further clinical investigation would be necessary to establish its efficacy and safety in patient populations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deramciclane - Wikipedia [en.wikipedia.org]
- 3. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GABA - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of deramciclane and N-desmethylderamciclane after single and repeated oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
Deramciclane Fumarate and its Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deramciclane (B39774) is a novel, non-benzodiazepine anxiolytic agent belonging to the camphor (B46023) derivative class. Its primary mechanism of action within the central nervous system (CNS) is centered on the potent and specific modulation of the serotonin (B10506) system, distinguishing it from traditional anxiolytics. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of deramciclane, its effects on CNS signaling pathways and neurotransmitter systems, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in understanding its unique pharmacological profile.
Pharmacodynamics: Receptor Binding and Mechanism of Action
Deramciclane's primary CNS effects are mediated through its high-affinity interaction with specific serotonin (5-HT) receptor subtypes. It functions as a potent antagonist at 5-HT2A receptors and exhibits inverse agonist properties at 5-HT2C receptors[1][2]. This dual action is central to its anxiolytic effects.
Receptor Binding Profile
The affinity of deramciclane for various CNS receptors has been characterized through radioligand binding assays. The following table summarizes its binding affinities (Ki) and functional activities at key receptors.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Serotonin 5-HT2A | High Affinity (Specific values vary across studies) | Antagonist | [3] |
| Serotonin 5-HT2C | High Affinity (IC50 = 168 nM for antagonizing 5-HT) | Inverse Agonist (EC50 = 93 nM) | [2] |
| Dopamine D2 | Low to Moderate Affinity | Mild Antagonism (at high doses) | [3][4] |
| Sigma Receptors | High Affinity | Not fully characterized | [3] |
| Histamine H1 | Low to Moderate Affinity | Not a primary target | [3] |
Note: Specific Ki values are often proprietary or vary based on assay conditions. The table reflects the qualitative affinity and primary functional activity.
Core Signaling Pathways
Deramciclane's modulation of 5-HT2A and 5-HT2C receptors directly impacts intracellular signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.
-
5-HT2A Antagonism: By blocking the 5-HT2A receptor, deramciclane prevents serotonin from activating the Gq protein. This inhibits the subsequent activation of phospholipase C (PLC), which would otherwise lead to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The result is a reduction in intracellular calcium release and protein kinase C (PKC) activation, leading to decreased neuronal excitability in relevant pathways, such as those in the prefrontal cortex implicated in anxiety and depression[3][5].
-
5-HT2C Inverse Agonism: At the 5-HT2C receptor, deramciclane not only blocks the effects of serotonin but also reduces the receptor's basal, constitutive activity[2]. This further dampens the Gq/PLC/IP3 signaling cascade, which is believed to contribute significantly to its anxiolytic effect. Chronic treatment with deramciclane, however, does not appear to cause a down-regulation of 5-HT2C receptors[2].
Additionally, some evidence suggests deramciclane may inhibit GABA reuptake and interact with NMDA receptors, although these are considered secondary mechanisms[3][6][7].
Caption: Deramciclane's primary signaling mechanism in the CNS.
Preclinical & Clinical CNS Effects
Preclinical Evidence
Deramciclane has demonstrated anxiolytic-like effects in a variety of animal models.
| Experimental Model | Species | Doses Tested (mg/kg) | Key Findings | Reference |
| Forced Swim Test | Rat | 1, 5 | 5 mg/kg dose significantly reduced immobility time, suggesting antidepressant-like activity. | [8] |
| Olfactory Bulbectomy | Rat | 5, 10 | Did not reverse hyperactivity, showing contradictory evidence for antidepressant effects. | [8] |
| Alcohol Drinking Paradigm | Rat | 1, 3, 10 | No effect on alcohol consumption in alcohol-preferring rats, unlike benzodiazepines. | [4] |
| Electroencephalogram (EEG) | Rat | 1, 3, 10 | Increased total time in deep sleep and lengthened sleep episodes, improving sleep quality. | [9] |
Clinical Studies
Clinical trials have primarily focused on deramciclane's efficacy in Generalized Anxiety Disorder (GAD).
| Study Design | Patient Population | Doses Tested (mg/day) | Primary Efficacy Measure | Key Findings | Reference |
| Double-blind, placebo-controlled, dose-finding | Adults with GAD (DSM-IV) | 10, 30, 60 | Change in HAM-A total score | 60 mg/day showed a statistically significant improvement vs. placebo (p=0.024). 30 mg/day showed a clear trend (p=0.059). | [1][10] |
| PET Study | Healthy Male Volunteers | 20, 50, 150 (single oral) | 5-HT2A Receptor Occupancy | Dose-dependent binding to 5-HT2A receptors. 90% receptor occupancy reached at a plasma concentration of 70 ng/ml. | [11] |
| Drug Interaction Study | Healthy Subjects | 60 | Effect on CYP2D6 | Doubled the AUC of desipramine (B1205290), indicating it is a moderate inhibitor of the CYP2D6 enzyme. | [12] |
The drug was generally well-tolerated in clinical trials, with headache being the most commonly reported adverse event at a frequency similar to placebo[1]. No withdrawal reactions were observed upon abrupt discontinuation[10].
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for determining a compound's binding affinity for the 5-HT2A receptor using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of deramciclane at the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor[13].
-
Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand[14].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2A ligand like spiperone.
-
Instrumentation: 96-well microfilter plates, filtration apparatus, and a microplate scintillation counter[14].
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor are prepared through homogenization and differential centrifugation[15]. Protein concentration is determined via a standard assay (e.g., Bradford).
-
Assay Setup: A fixed concentration of radioligand and a range of concentrations of the test compound (deramciclane) are added to the wells of a 96-well plate.
-
Incubation: The membrane preparation (e.g., 70 µg protein/well) is added to each well. The plate is incubated (e.g., 20 minutes at room temperature) to allow binding to reach equilibrium[14].
-
Separation: The incubation is terminated by rapid filtration through the filter plates under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand[15].
-
Quantification: Scintillation fluid is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (wells with excess unlabeled ligand) from total binding. The IC50 value (concentration of deramciclane that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis (General Protocol)
This protocol describes the general workflow for measuring extracellular neurotransmitter levels in a specific brain region of a freely moving animal following drug administration.
Caption: A generalized workflow for in vivo microdialysis experiments.
Methodological Details:
-
Probe: A typical microdialysis probe consists of a semi-permeable membrane (e.g., 200-400 µm diameter) through which a physiological buffer (artificial cerebrospinal fluid, aCSF) is perfused at a slow, constant rate (e.g., 0.1-2 µL/min)[16][17].
-
Sampling: Molecules in the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusion fluid down their concentration gradient. This fluid (the dialysate) is collected at timed intervals[18].
-
Analysis: The very low concentrations of neurotransmitters in the dialysate require highly sensitive analytical techniques, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for accurate quantification[17][19].
Conclusion
Deramciclane fumarate (B1241708) presents a unique mechanism of action for an anxiolytic, centered on its dual activity as a 5-HT2A antagonist and a 5-HT2C inverse agonist. This profile differentiates it from benzodiazepines and SSRIs. Preclinical data demonstrate clear anxiolytic-like and sleep-promoting effects. Clinical studies have confirmed its efficacy in treating GAD with a favorable safety and tolerability profile[1][10]. Its moderate inhibition of CYP2D6 is a relevant consideration for drug-drug interactions[12]. The detailed pharmacodynamic and methodological information provided herein serves as a foundational guide for further research and development in the field of CNS therapeutics.
References
- 1. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation [pubmed.ncbi.nlm.nih.gov]
- 3. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 4. Comparison of deramciclane to benzodiazepine agonists in behavioural activity of mice and in alcohol drinking of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Deramciclane inhibits N-methyl-D-aspartate receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA - Wikipedia [en.wikipedia.org]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. Differential EEG effects of the anxiolytic drugs, deramciclane (EGIS-3886), ritanserin and chlordiazepoxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 11. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the novel anxiolytic drug deramciclane on cytochrome P(450) 2D6 activity as measured by desipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antidepressant Potential of Deramciclane Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deramciclane (B39774) is a psychoactive compound, initially investigated for anxiolytic properties, whose unique pharmacological profile suggests potential utility as an antidepressant. It operates primarily as a potent serotonin (B10506) 5-HT2A receptor antagonist and a 5-HT2C receptor inverse agonist, distinguishing it from conventional antidepressant classes like SSRIs and tricyclics. Preclinical studies have yielded mixed but promising results in validated models of antidepressant activity. While clinical development has focused on anxiety, the underlying mechanism of action warrants a thorough investigation into its antidepressant effects. This technical guide provides a consolidated overview of the existing data on deramciclane fumarate, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation.
Pharmacological Profile
Deramciclane (EGIS-3886) possesses a multi-target receptor binding profile centered on the serotonergic system. Its primary mechanism involves high-affinity antagonism of the 5-HT2A receptor and inverse agonism at the 5-HT2C receptor.[1] This dual action is hypothesized to contribute to antidepressant effects by modulating downstream dopaminergic and noradrenergic pathways. Additionally, deramciclane exhibits a range of weaker affinities for other receptors, which may contribute to its overall pharmacological effect and side-effect profile.[2]
Receptor Binding & Functional Activity
Comprehensive binding affinity (Ki) data for deramciclane is not extensively published in a single source. However, based on available literature, the following profile has been established. Functional activity assays provide further insight into its potency at the 5-HT2C receptor.
| Receptor/Target | Activity | Affinity / Potency | Citation |
| Primary Targets | |||
| 5-HT2A | Antagonist | High Affinity | [2] |
| 5-HT2C | Inverse Agonist | High Affinity | [1][2] |
| IC50: 168 nM (Functional Antagonism) | [1] | ||
| EC50: 93 nM (Inverse Agonism) | [1] | ||
| Secondary Targets | |||
| Sigma Receptors | - | High Affinity | [2] |
| GABA Reuptake | Inhibitor | - | [2] |
| Dopamine (B1211576) D1/D2 | Antagonist | Low to Moderate Affinity | [2] |
| Histamine H1 | Antagonist | Low to Moderate Affinity | [2] |
Mechanism of Action: Signaling Pathways
Deramciclane's antidepressant potential is theorized to stem from its modulation of G-protein coupled serotonin receptors.
-
5-HT2A Receptor Antagonism: 5-HT2A receptors are coupled to the Gq/G11 signaling pathway. Antagonism by deramciclane blocks serotonin-induced activation of Phospholipase C (PLC), thereby preventing the hydrolysis of PIP2 into IP3 and DAG. This blockade is thought to reduce excessive glutamatergic activity and promote neuroprotective pathways, effects which are considered relevant to antidepressant action.
-
5-HT2C Receptor Inverse Agonism: 5-HT2C receptors also couple through Gq/G11 and exhibit constitutive (ligand-independent) activity. By acting as an inverse agonist, deramciclane not only blocks serotonin binding but also reduces this basal receptor activity. This action is significant as 5-HT2C receptor activation tonically inhibits dopamine and norepinephrine (B1679862) release in key brain regions like the prefrontal cortex. Therefore, deramciclane's inverse agonism is postulated to disinhibit these catecholamine pathways, leading to increased dopamine and norepinephrine levels, a well-established antidepressant mechanism.
Preclinical Evidence
Preclinical assessment of deramciclane has been conducted in rodents using behavioral paradigms with high predictive validity for antidepressant efficacy. The results have been inconsistent, suggesting a complex dose-response relationship or model-specific effects.
Key Experimental Findings
The two most relevant preclinical models for depression are the Forced Swim Test (FST) and the Olfactory Bulbectomy (OB) model. Deramciclane has shown contradictory activity across these tests.[2]
| Experiment | Species | Doses (mg/kg, i.p.) | Key Finding | Outcome | Citation |
| Forced Swim Test | Rat | 1 | No significant effect on immobility time. | Inactive | [2] |
| 5 | Statistically significant reduction in immobility time (p < 0.01). | Active | [2] | ||
| Olfactory Bulbectomy | Rat | 5 | No attenuation of OB-induced hyperactivity. | Inactive | [2] |
| 10 | No attenuation of OB-induced hyperactivity. | Inactive | [2] |
Experimental Workflow & Protocols
Detailed, standardized protocols are critical for the reproducibility of behavioral research. The following sections describe the general methodologies for the key experiments cited.
References
Methodological & Application
Deramciclane Fumarate in Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deramciclane (B39774) fumarate (B1241708) in rodent behavioral studies. This document includes detailed dosage information, experimental protocols for key behavioral assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Deramciclane is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile. It acts as a selective antagonist at serotonin (B10506) 5-HT2A receptors and an inverse agonist at 5-HT2C receptors.[1] This mechanism of action suggests its potential utility in treating anxiety and depressive disorders. Preclinical evaluation in rodent models is a critical step in understanding its behavioral effects. This document outlines recommended dosages and standardized protocols for assessing the anxiolytic and antidepressant-like properties of deramciclane fumarate in rats and mice.
Data Presentation: this compound Dosage Summary
The following tables summarize the effective dosages of this compound used in various rodent behavioral studies. It is crucial to note that the optimal dose can vary depending on the specific behavioral test, rodent species and strain, and the desired therapeutic effect.
Table 1: this compound Dosages in Rat Behavioral Studies
| Behavioral Test | Species/Strain | Route of Administration | Effective Dose Range | Key Findings |
| Forced Swim Test | Sprague-Dawley Rat | Intraperitoneal (i.p.) | 5 mg/kg | Significantly reduced immobility time, suggesting an antidepressant-like effect. A 1 mg/kg dose was not significantly different from vehicle. |
| Elevated Plus Maze | Rat | Not Specified | Up to 5 mg/kg | No anxiolytic effect was observed at these doses. |
| Elevated Plus Maze | Rat | Not Specified | 2 mg/kg | This dose was used to study its interaction with an anxiogenic compound. |
| Light-Dark Box Test | Rat | Not Specified | 0.5 - 8 mg/kg | Effectively reduced mCPP-induced anxiety-like behavior. |
| Alcohol Drinking | Alcohol-preferring AA Rats | Intraperitoneal (i.p.) | 1, 3, and 10 mg/kg (acute); 3 mg/kg (repeated) | Had no effect on alcohol consumption in either acute or repeated dosing studies.[2] |
Table 2: this compound Dosages in Mouse Behavioral Studies
| Behavioral Test | Species/Strain | Route of Administration | Effective Dose Range | Key Findings |
| Functional Observational Battery | Mouse | Oral (p.o.) | 1 - 30 mg/kg | A mild dopamine (B1211576) D2 receptor antagonism-like effect was noted at the highest dose.[2] |
| Social Interaction Test | Not Specified | Not Specified | Lower doses (specific range not cited) | An inverted U-shaped dose-response curve has been reported, with efficacy observed only at lower doses.[1] |
Mechanism of Action: Signaling Pathways
Deramciclane's behavioral effects are primarily mediated through its interaction with serotonin 5-HT2A and 5-HT2C receptors.
Experimental Workflow
A typical workflow for a rodent behavioral study involving deramciclane is outlined below. Adherence to a standardized procedure is critical for obtaining reliable and reproducible data.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the effects of this compound.
Forced Swim Test (FST) - Antidepressant-like Activity
Objective: To assess the antidepressant-like effects of deramciclane by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent Plexiglas cylinder (60 cm height, 20 cm diameter).
-
Water maintained at 25°C, filled to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1):
-
Gently place each rat individually into the swim cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Drug Administration and Test Session (Day 2):
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the rats.
-
24 hours after the pre-test session, place the rats back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera for later scoring.
-
-
Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (EPM) - Anxiolytic-like Activity
Objective: To evaluate the anxiolytic-like properties of deramciclane by measuring the exploration of the open arms of an elevated, plus-shaped maze.
Apparatus:
-
A plus-shaped maze, typically made of wood or plastic, elevated 50-70 cm above the floor.
-
Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.
-
A central platform (e.g., 10 x 10 cm) connecting the arms.
-
The test area should be dimly lit.
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5 - 5 mg/kg, i.p.) or vehicle.
-
Allow for a pre-treatment period of 30-60 minutes.
-
-
Test Session:
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Scoring:
-
Measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Light-Dark Box Test - Anxiolytic-like Activity
Objective: To assess anxiety-like behavior by measuring the animal's preference for a dark, enclosed compartment over a brightly lit, open compartment.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
Procedure:
-
Acclimation:
-
Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5 - 8 mg/kg) or vehicle.
-
Allow for a pre-treatment period.
-
-
Test Session:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for 5-10 minutes.
-
Record the session using a video camera.
-
-
Scoring:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic-like effect.
-
Social Interaction Test - Anxiolytic-like Activity
Objective: To evaluate the effect of deramciclane on social behavior, which can be altered by anxiety.
Apparatus:
-
A neutral, open-field arena.
-
The lighting conditions can be manipulated to be either familiar or unfamiliar to the animals to modulate the level of anxiety.
Procedure:
-
Acclimation and Habituation:
-
House the animals in pairs or groups.
-
Habituate the animals to the testing arena.
-
-
Drug Administration:
-
Administer this compound or vehicle to both animals in a pair.
-
-
Test Session:
-
Place a pair of unfamiliar, weight-matched, and non-aggressive male rats in the arena.
-
Record the social interaction for a defined period (e.g., 10 minutes).
-
-
Scoring:
-
Score the cumulative time spent in active social interaction, which includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.
-
An increase in the duration of social interaction is indicative of an anxiolytic effect. Note the reported inverted U-shaped dose-response for deramciclane in this test.[1]
-
Conclusion
This compound has demonstrated potential anxiolytic and antidepressant-like effects in various rodent behavioral models. The protocols and dosage information provided in these application notes serve as a guide for researchers to design and conduct robust preclinical studies. It is recommended to perform dose-response studies to determine the optimal dose for a specific behavioral paradigm and to always include appropriate vehicle and positive controls for valid interpretation of the results. Careful consideration of experimental design, including animal strain, sex, and environmental conditions, is crucial for obtaining reliable and reproducible data.
References
Application Note: Quantification of Deramciclane Fumarate in Human Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Deramciclane (B39774) and its active metabolite, N-desmethylderamciclane, in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes liquid-liquid extraction for sample cleanup and deuterium-labeled internal standards for accurate quantification. The validated range of this assay is from 0.1 to 50 ng/mL for both analytes.
Introduction
Deramciclane is a novel anxiolytic agent with a unique pharmacological profile. To support its clinical development and to conduct pharmacokinetic and toxicokinetic studies, a sensitive and specific bioanalytical method for the determination of deramciclane and its primary active metabolite, N-desmethylderamciclane, in human plasma is required. This document provides a detailed protocol for a validated HPLC-MS/MS method that offers high throughput and excellent accuracy and precision.
Experimental
Materials and Reagents
-
Deramciclane Fumarate reference standard
-
N-desmethylderamciclane reference standard
-
Deramciclane-d4 (Internal Standard)
-
N-desmethylderamciclane-d4 (Internal Standard)
-
HPLC grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Equipment
-
HPLC system capable of binary gradient elution (e.g., Shimadzu, Agilent, Waters)
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Value |
| HPLC Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions are listed in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deramciclane | 316.3 | 86.1 | 25 |
| N-desmethylderamciclane | 302.3 | 72.1 | 27 |
| Deramciclane-d4 | 320.3 | 90.1 | 25 |
| N-desmethylderamciclane-d4 | 306.3 | 76.1 | 27 |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and N-desmethylderamciclane in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.
-
Spiking: Spike the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 25, 50 ng/mL) and QC samples (e.g., 0.3, 3, 30 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing Deramciclane-d4 and N-desmethylderamciclane-d4).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (90% A, 10% B).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Data Presentation
The method was validated for linearity, accuracy, precision, and recovery. A summary of the validation data is presented in the tables below.
Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Deramciclane | 0.1 - 50 | > 0.995 |
| N-desmethylderamciclane | 0.1 - 50 | > 0.995 |
Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Deramciclane | LQC | 0.3 | 4.5 | 102.3 | 5.1 | 101.7 |
| MQC | 3 | 3.2 | 98.7 | 4.0 | 99.2 | |
| HQC | 30 | 2.8 | 101.5 | 3.5 | 100.8 | |
| N-desmethylderamciclane | LQC | 0.3 | 5.2 | 103.1 | 6.0 | 102.5 |
| MQC | 3 | 3.8 | 99.5 | 4.5 | 100.1 | |
| HQC | 30 | 3.1 | 100.9 | 3.9 | 101.3 |
Recovery
| Analyte | Extraction Recovery (%) |
| Deramciclane | 85.2 ± 4.1 |
| N-desmethylderamciclane | 82.6 ± 3.8 |
| Deramciclane-d4 | 86.1 ± 3.5 |
| N-desmethylderamciclane-d4 | 83.5 ± 4.0 |
Visualizations
Caption: Experimental workflow for Deramciclane quantification in plasma.
Caption: Logical relationships in the bioanalytical method development.
Conclusion
The HPLC-MS/MS method described in this application note is suitable for the sensitive and accurate quantification of Deramciclane and its active metabolite, N-desmethylderamciclane, in human plasma. The method has been validated over a clinically relevant concentration range and has demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery. This protocol provides a valuable tool for researchers and clinicians involved in the development and therapeutic monitoring of Deramciclane.
Application Notes and Protocols for LC-MS/MS Analysis of Deramciclane Fumarate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Deramciclane (B39774) and its primary active metabolite, N-desmethylderamciclane, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it addresses the identification of other potential metabolites.
Introduction
Deramciclane is an anxiolytic agent, and its pharmacokinetic profile, including the metabolic fate of the parent drug, is crucial for understanding its efficacy and safety. The primary metabolic pathway involves N-demethylation to form the active metabolite, N-desmethylderamciclane. Other metabolic transformations include oxidation, leading to the formation of hydroxylated and carboxylated derivatives. This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of Deramciclane and N-desmethylderamciclane in human plasma, a critical tool for pharmacokinetic and toxicokinetic studies.
Analyte and Metabolites of Interest
The primary analytes for quantitative analysis are Deramciclane and its active metabolite, N-desmethylderamciclane. Other potential metabolites that can be qualitatively monitored include hydroxylated derivatives such as N-desmethyl 9-hydroxy-deramciclane and N-desmethyl hydroxy-deramciclane II, as well as phenylborneol.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol employs a liquid-liquid extraction technique to isolate Deramciclane and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (Deuterium-labeled Deramciclane and N-desmethylderamciclane in methanol)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium Hydroxide
-
Reconstitution solution (e.g., 50:50 Methanol (B129727):Water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M Sodium Hydroxide to alkalize the sample.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Control (QC) Samples
Stock Solutions:
-
Prepare individual stock solutions of Deramciclane fumarate (B1241708) and N-desmethylderamciclane in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the deuterium-labeled internal standards in methanol.
Working Solutions:
-
Prepare serial dilutions of the stock solutions in methanol to create working solutions for calibration standards and QC samples.
Calibration Standards:
-
Spike drug-free human plasma with the appropriate working solutions to prepare a calibration curve ranging from 0.1 to 50 ng/mL for both Deramciclane and N-desmethylderamciclane.[1]
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at a minimum of three concentration levels:
-
Low QC (LQC): ~3 times the Lower Limit of Quantification (LLOQ)
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)
-
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry Parameters (Hypothetical MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deramciclane | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |
| N-desmethylderamciclane | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |
| Deramciclane-d_x_ (IS) | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |
| N-desmethylderamciclane-d_y_ (IS) | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |
Note: The specific MRM transitions (precursor and product ions) and collision energies must be optimized for the specific instrument being used. This typically involves infusing a standard solution of each analyte and its internal standard into the mass spectrometer and performing product ion scans to identify the most intense and stable fragment ions.
Data Presentation and Analysis
The quantitative data for Deramciclane and N-desmethylderamciclane should be summarized in a clear and structured table for easy comparison. The concentrations of the analytes in the unknown samples are determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Table 3: Example of Quantitative Data Summary
| Sample ID | Deramciclane Concentration (ng/mL) | N-desmethylderamciclane Concentration (ng/mL) |
| Blank | Not Detected | Not Detected |
| LLOQ | 0.1 | 0.1 |
| LQC | [Concentration] | [Concentration] |
| MQC | [Concentration] | [Concentration] |
| HQC | [Concentration] | [Concentration] |
| ULOQ | 50 | 50 |
| Unknown Sample 1 | [Concentration] | [Concentration] |
| Unknown Sample 2 | [Concentration] | [Concentration] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for Deramciclane analysis.
Deramciclane Metabolism Pathway
Caption: Metabolic pathways of Deramciclane.
References
In Vivo Efficacy Models for Testing Deramciclane Fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deramciclane, a non-benzodiazepine anxiolytic agent, has demonstrated a unique pharmacological profile primarily as a serotonin (B10506) 5-HT2A and 5-HT2C receptor antagonist.[1][2][3] Its potential therapeutic applications in anxiety and depressive disorders have been investigated through various preclinical in vivo efficacy models. These models are crucial for elucidating the compound's mechanism of action and predicting its clinical efficacy. This document provides detailed application notes and protocols for key in vivo models used to test the efficacy of Deramciclane fumarate (B1241708).
Mechanism of Action: 5-HT2A/2C Receptor Antagonism
Deramciclane exerts its effects by acting as a potent and specific antagonist at serotonin 5-HT2A receptors and as an inverse agonist at 5-HT2C receptors.[2][4] These G protein-coupled receptors are excitatory and their activation has been implicated in the pathophysiology of anxiety and mood disorders.[2] By blocking these receptors, Deramciclane is thought to modulate downstream signaling pathways, ultimately leading to its anxiolytic and potential antidepressant effects. The drug also exhibits some affinity for dopamine (B1211576) D2 receptors and acts as a GABA reuptake inhibitor.[2]
Figure 1: Mechanism of Action of Deramciclane.
Preclinical Efficacy Models for Anxiety and Depression
Deramciclane has been evaluated in several well-validated animal models to assess its anxiolytic and antidepressant-like properties. The following sections detail the protocols for these models and present available quantitative data for Deramciclane fumarate.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity. The model is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total duration of immobility.
Experimental Protocol:
Figure 2: Experimental Workflow for the Forced Swim Test.
Data Presentation:
| Model | Species/Strain | Dose (mg/kg) | Parameter Measured | Result | Reference |
| Forced Swim Test | Male Sprague-Dawley Rats | 1 | Immobility Time | Not significantly different from vehicle | [5] |
| Forced Swim Test | Male Sprague-Dawley Rats | 5 | Immobility Time | Statistically significant decrease (p < 0.01) compared to vehicle | [5] |
Olfactory Bulbectomy (OBX) Model
Bilateral olfactory bulbectomy in rats is a widely recognized model for screening antidepressant drugs. The procedure induces a range of behavioral, neurochemical, and physiological changes that are reminiscent of clinical depression, such as hyperactivity in a novel environment. Chronic, but not acute, administration of antidepressants can reverse this hyperactivity.
Experimental Protocol:
Figure 3: Experimental Workflow for the Olfactory Bulbectomy Model.
Data Presentation:
| Model | Species/Strain | Dose (mg/kg) | Parameter Measured | Result | Reference |
| Olfactory Bulbectomy | Male Sprague-Dawley Rats | 5 | Ambulation Scores | No significant reversal of hyperactivity | [5] |
| Olfactory Bulbectomy | Male Sprague-Dawley Rats | 10 | Ambulation Scores | No significant reversal of hyperactivity | [5] |
Other Relevant In Vivo Models
While specific quantitative data for Deramciclane in the following models was not available in the searched literature, they represent important tools for assessing anxiolytic-like properties and are mentioned as having shown promising results for Deramciclane.[6]
-
Vogel Conflict Test: This test is based on the suppression of a punished behavior (drinking water) by electric shocks. Anxiolytic drugs increase the number of punished licks.
-
Social Interaction Test: This model assesses the natural social behavior of rodents. Anxiolytics typically increase the time spent in active social interaction between unfamiliar pairs of animals.
-
Marble-Burying Behavior: In this test, mice, when presented with glass marbles, will bury them in the bedding. A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.
Conclusion
The in vivo efficacy of this compound has been primarily evaluated using the forced swim test and the olfactory bulbectomy model, providing evidence for its potential antidepressant-like effects. While showing promise in models of anxiety such as the Vogel conflict test, social interaction test, and marble-burying behavior, further studies reporting detailed quantitative data would be beneficial for a comprehensive understanding of its anxiolytic profile. The protocols and data presented here serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Deramciclane and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Marble Burying [protocols.io]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 6. Video: Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice [jove.com]
Application Notes and Protocols for Radioligand Binding Assay of Deramciclane Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deramciclane (B39774) is a non-benzodiazepine anxiolytic agent that exhibits a notable binding affinity for serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][2] It functions as an antagonist at these receptors and has demonstrated inverse agonist properties at the 5-HT2C receptor.[3] The characterization of its binding affinity is crucial for understanding its pharmacological profile and therapeutic potential. Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Deramciclane fumarate (B1241708) for the human 5-HT2A receptor.
Data Presentation
The binding affinity of Deramciclane for serotonin receptors is a key parameter in its pharmacological assessment. The following table summarizes the available quantitative data.
| Receptor | Ligand | Assay Type | Parameter | Value | Reference |
| Human 5-HT2A | Deramciclane Fumarate | In vivo PET | Occupancy | 50% at 21 ng/mL plasma concentration | [4] |
| Human 5-HT2A | This compound | In vivo PET | Occupancy | 90% at 70 ng/mL plasma concentration | [4] |
| Human 5-HT2C | Deramciclane | Phosphoinositide Hydrolysis | IC50 | 168 nM | [5] |
Note: A specific in vitro Ki or IC50 value for this compound at the 5-HT2A receptor from a competitive radioligand binding assay was not available in the reviewed literature. However, multiple sources confirm its high affinity for this receptor.[1][2][3]
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay for this compound at the 5-HT2A Receptor
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.
1. Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., Mianserin or unlabeled Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
2. Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to achieve the desired concentration range for the competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Radioligand Working Solution: Dilute the [³H]Ketanserin stock in assay buffer to a final concentration that is approximately equal to its Kd for the 5-HT2A receptor (typically in the low nanomolar range).
-
Non-specific Binding Control Solution: Prepare a high concentration of the unlabeled antagonist (e.g., 10 µM Mianserin) in the assay buffer.
3. Assay Procedure
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each condition (total binding, non-specific binding, and each concentration of Deramciclane) should be run in triplicate.
-
Total Binding Wells: Add assay buffer, the radioligand working solution, and the cell membrane preparation.
-
Non-specific Binding Wells: Add the non-specific binding control solution, the radioligand working solution, and the cell membrane preparation.
-
Competition Wells: Add the different dilutions of this compound, the radioligand working solution, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). Gentle agitation during incubation can be beneficial.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the dried filters into scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis
-
Calculate Specific Binding: For each concentration of Deramciclane, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells to determine the specific binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Deramciclane that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. Deramciclane - Nordic Biosite [nordicbiosite.com]
- 2. Xia & He Publishing [xiahepublishing.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Separation of Deramciclane Fumarate Using Chiral High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deramciclane (B39774) is a chiral anxiolytic agent. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a critical aspect of drug development and quality control.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[2][4][5] This application note details a robust chiral HPLC method for the enantiomeric separation of Deramciclane fumarate (B1241708). The described method is based on the successful separation reported in the scientific literature.[6]
Experimental Protocol
This section provides a detailed protocol for the enantiomeric separation of Deramciclane fumarate.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Chiral Column: Chiralcel OD (250 x 4.6 mm, 10 µm particle size).[6]
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
This compound reference standard (both enantiomers and racemic mixture)
-
Methanol (B129727) (for sample dissolution)
-
2. Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | Chiralcel OD (250 x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane : Ethanol (99.5 : 0.5, v/v)[6] |
| Flow Rate | 1.0 mL/min (Typical for this column dimension) |
| Column Temperature | Room Temperature (e.g., 25 °C)[6] |
| Detection | UV at 220 nm (Typical for phenyl-containing compounds) |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 995 mL of n-Hexane and 5 mL of Ethanol.
-
Mix the solvents thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Prepare the test sample containing this compound at a similar concentration as the working standard, using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
-
4. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the chiral HPLC analysis of this compound.
Caption: Workflow for the enantiomeric separation of this compound by chiral HPLC.
Data Presentation
The performance of the chiral separation is evaluated based on several key parameters, including retention time, resolution, and selectivity. The following table summarizes the expected results for a successful separation of Deramciclane enantiomers based on the described method.
| Parameter | (-)-Deramciclane (Desired Enantiomer) | (+)-Deramciclane (Undesired Enantiomer) |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.2} |
| Enantiomeric Purity | \multicolumn{2}{c | }{> 99.9%[6]} |
Note: The retention times are representative and may vary depending on the specific instrument, column condition, and laboratory temperature.
The described chiral HPLC method provides a reliable and effective means for the enantiomeric separation of this compound.[6] The use of a Chiralcel OD column with a hexane (B92381) and ethanol mobile phase allows for excellent resolution and accurate determination of enantiomeric purity.[6] This application note and protocol can be readily implemented by researchers and scientists in pharmaceutical development and quality control laboratories for the routine analysis of Deramciclane enantiomers.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Stereochemistry and enantiomeric purity of a novel anxiolytic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Deramciclane Fumarate Administration in Rats: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Deramciclane (B39774) fumarate (B1241708) to rats in a research setting. This document outlines the pharmacological background, detailed experimental protocols, and key pharmacokinetic data to ensure accurate and reproducible study outcomes.
Introduction to Deramciclane
Deramciclane is a non-benzodiazepine anxiolytic agent.[1] Its mechanism of action involves the antagonism of serotonin (B10506) 5-HT2A receptors and inverse agonism at 5-HT2C receptors.[1][2][3] This dual action modulates serotonergic pathways, which are implicated in anxiety and mood disorders.[2] Understanding the appropriate administration protocol is crucial for preclinical studies investigating its therapeutic potential.
Data Presentation: Pharmacokinetics in Rats
The pharmacokinetic profile of Deramciclane has been characterized in Wistar rats following a single 10 mg/kg dose administered via oral (PO), intraperitoneal (IP), and intravenous (IV) routes.[4][5] The data highlights significant differences in bioavailability and peak plasma concentrations depending on the route of administration.
| Parameter | Oral (PO) | Intraperitoneal (IP) | Intravenous (IV) |
| Dose | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 44.9 | 177.8 | 2643.0 |
| tmax (h) | 0.5 | Not Specified | Not Specified |
| Biological Half-life (t½) | 3.42 - 5.44 h | 3.42 - 5.44 h | 3.42 - 5.44 h |
| Absolute Bioavailability | 3.42% | 18.49% | 100% |
| AUC0-∞ (ng·h/mL) | 106.95 | 578.18 | 3127.53 |
Table 1: Pharmacokinetic parameters of Deramciclane in Wistar rats following a 10 mg/kg dose. Data sourced from Nemes et al., 2000.[4][5]
Experimental Protocols
Materials and Reagents
-
Deramciclane fumarate
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 1% Hydroxyethyl cellulose)
-
Sterile saline or water for injection
-
Syringes (1 mL or appropriate size)
-
Gavage needles (for oral administration)
-
Needles (23-25 gauge for intraperitoneal injection)
-
Rat restraint device (as needed)
-
Personal Protective Equipment (PPE)
Dosing and Vehicle Preparation
Dosage Range:
-
Pharmacokinetic studies: A dose of 10 mg/kg has been used to characterize the pharmacokinetic profile.[4][5]
-
Behavioral studies: Doses ranging from 1 mg/kg to 10 mg/kg have been utilized in behavioral assessments such as the forced swim test and studies on alcohol-preferring rats. Higher doses (25 and 100 mg/kg) may impact locomotor activity.
Vehicle Selection:
-
Dimethyl sulfoxide (DMSO): Deramciclane has been administered in DMSO for intraperitoneal injections.
-
1% Hydroxyethyl cellulose: This has also been used as a vehicle for intraperitoneal administration.
Preparation:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve the compound in the chosen vehicle. Sonication may be used to aid dissolution.
-
Ensure the final solution is clear and free of particulates.
Administration Procedures
This method is suitable for precise oral dosing.
-
Animal Restraint: Gently restrain the rat to prevent movement. This can be done manually or with a restraint device.
-
Gavage Tube Measurement: Measure the gavage tube from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.
-
Tube Insertion: Gently insert the gavage tube into the esophagus. The rat should swallow as the tube is advanced. Do not force the tube.
-
Substance Administration: Once the tube is correctly positioned, slowly administer the Deramciclane solution.
-
Tube Removal: Gently withdraw the gavage tube.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-administration.
This route offers higher bioavailability compared to oral administration.[4][5]
-
Animal Restraint: Securely restrain the rat, exposing the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid or blood is drawn, which would indicate incorrect placement.
-
Injection: Slowly inject the Deramciclane solution.
-
Needle Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Observe the rat for any signs of discomfort or adverse effects.
Visualizations
Signaling Pathway of Deramciclane
Caption: Deramciclane's mechanism of action.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a rat pharmacokinetic study.
Potential Adverse Effects and Observations
While Deramciclane is generally well-tolerated, researchers should be aware of potential dose-dependent effects. At higher concentrations (25 and 100 mg/kg), alterations in spontaneous locomotor activity have been observed in rats. In human studies, the most commonly reported adverse reactions were tiredness and headache. Careful observation of animals for any behavioral changes or signs of distress following administration is recommended.
References
- 1. Whole-body autoradiography and quantitative organ-level distribution study of deramciclane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of deramciclane to benzodiazepine agonists in behavioural activity of mice and in alcohol drinking of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption of the new anxiolytic compound deramciclane in rats, dogs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 5. scilit.com [scilit.com]
Application Notes and Protocols for Determining Deramciclane Fumarate Activity in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deramciclane is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile.[1] Its primary mechanism of action involves the antagonism of serotonin (B10506) 5-HT2A receptors and inverse agonism at 5-HT2C receptors.[1][2][3][4] Deramciclane also exhibits inhibitory effects on GABA reuptake and function at NMDA receptors.[1][2][5] Understanding the cellular activity of Deramciclane is crucial for elucidating its therapeutic effects and potential side effects. This document provides detailed protocols for a panel of cell-based assays to characterize the activity of Deramciclane fumarate (B1241708), including its effects on target receptors and general cellular health.
Data Presentation
The following table summarizes the quantitative data for Deramciclane fumarate activity from various cell-based and in vivo assays.
| Assay Type | Receptor/Endpoint | Cell Line/System | Parameter | Value | Reference |
| Functional Antagonism | 5-HT2C | Choroid plexus cells | IC50 (vs. 5-HT) | 168 nM | [3][4] |
| Inverse Agonism | 5-HT2C | Choroid plexus cells | EC50 | 93 nM | [3][4] |
| Receptor Occupancy (in vivo) | 5-HT2A | Human frontal cortex | 50% Occupancy | 21 ng/mL (plasma) | [6] |
| Receptor Occupancy (in vivo) | 5-HT2A | Human frontal cortex | 90% Occupancy | 70 ng/mL (plasma) | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for 5-HT2A/2C receptors and the general workflows for the described experimental protocols.
Experimental Protocols
5-HT2A/2C Receptor-Mediated Calcium Flux Assay
This assay measures the ability of Deramciclane to inhibit the intracellular calcium mobilization induced by a 5-HT2A or 5-HT2C receptor agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5).
-
Probenecid (optional, to prevent dye leakage).
-
This compound.
-
5-HT (Serotonin) as the agonist.
-
Known 5-HT2A/2C antagonist as a positive control (e.g., Ketanserin).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic read capabilities and automated injectors.
Protocol:
-
Cell Plating: Seed the 5-HT2A or 5-HT2C expressing cells into the microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's instructions. Probenecid can be included to enhance dye retention.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of Deramciclane, the positive control antagonist, and a vehicle control in Assay Buffer. Prepare the 5-HT agonist at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of inhibition.
-
Antagonist Pre-incubation: After dye loading, add the prepared dilutions of Deramciclane, positive control, or vehicle to the respective wells. Incubate for 15-30 minutes at room temperature, protected from light.
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record the fluorescence signal over time (kinetic read).
-
Establish a baseline reading for 5-10 seconds.
-
Use the instrument's injector to add the EC₈₀ concentration of the 5-HT agonist to all wells simultaneously.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the Deramciclane concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5-HT2C Receptor-Mediated Phosphoinositide (PI) Hydrolysis Assay
This assay directly measures the functional consequence of Gq/G11 coupling by quantifying the accumulation of inositol (B14025) phosphates (IPs). It can be used to determine both antagonist and inverse agonist activity.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Inositol-free DMEM.
-
myo-[³H]inositol.
-
Stimulation Buffer (e.g., HBSS with 10 mM LiCl).
-
This compound.
-
5-HT (Serotonin).
-
Quenching solution (e.g., 0.5 M HCl).
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail and counter.
Protocol:
-
Cell Labeling: Seed cells in 24- or 48-well plates. Once confluent, replace the medium with inositol-free DMEM containing myo-[³H]inositol (e.g., 1 µCi/mL) and incubate for 16-24 hours.
-
Assay for Antagonist Activity:
-
Wash the labeled cells with Stimulation Buffer.
-
Pre-incubate the cells with various concentrations of Deramciclane or vehicle in Stimulation Buffer for 20 minutes.
-
Add 5-HT at its EC₅₀ concentration and incubate for an additional 30-60 minutes at 37°C.
-
-
Assay for Inverse Agonist Activity:
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the buffer and adding ice-cold quenching solution.
-
Incubate on ice for 30 minutes.
-
Neutralize the samples and apply them to the anion exchange columns.
-
Wash the columns to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with an appropriate buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification: Add the eluate to the scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For antagonist activity, calculate the percentage inhibition of the 5-HT-stimulated response and determine the IC50.
-
For inverse agonist activity, calculate the percentage decrease in basal IP accumulation and determine the EC50.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of Deramciclane on cell viability and metabolic activity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or other relevant cell lines.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well microplates.
-
Microplate spectrophotometer.
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Deramciclane concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Neurite Outgrowth Assay (Hypothetical Protocol)
This assay evaluates the potential effects of Deramciclane on neuronal differentiation and morphology, which are important parameters for assessing the neurodevelopmental and neuroplasticity effects of a compound.
Materials:
-
Differentiable neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Differentiation medium (e.g., low-serum medium containing nerve growth factor (NGF) for PC12 cells or retinoic acid for SH-SY5Y cells).
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Protocol:
-
Cell Plating: Seed cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen or poly-L-lysine).
-
Differentiation and Treatment: The following day, replace the medium with differentiation medium containing various concentrations of Deramciclane or vehicle.
-
Incubate the cells for 3-5 days to allow for neurite extension.
-
Immunofluorescence Staining:
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific binding with the blocking solution.
-
Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use automated image analysis software to quantify parameters such as the number of neurite-bearing cells, average neurite length per cell, and number of neurite branches.
-
-
Data Analysis: Compare the neurite outgrowth parameters in Deramciclane-treated cells to the vehicle-treated control. Determine if Deramciclane has an inhibitory or stimulatory effect on neurite outgrowth and calculate the EC50 or IC50 for this effect.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Deramciclane Fumarate in Serotonin Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deramciclane (B39774) (EGIS-3886) is a psychoactive compound that has been investigated for its anxiolytic properties.[1] Its mechanism of action primarily involves the serotonin (B10506) (5-HT) system, making it a valuable tool for studying the function of specific serotonin receptors.[1] Deramciclane is a potent and specific antagonist at serotonin 5-HT2A and 5-HT2C receptors.[2] Furthermore, it exhibits inverse agonist properties at the 5-HT2C receptor, meaning it can reduce the receptor's basal activity in the absence of an agonist.[2][3] This dual action at key serotonin receptors involved in mood and anxiety provides a unique pharmacological profile for researchers investigating the roles of these receptors in both normal physiology and pathological conditions.
These application notes provide a summary of deramciclane fumarate's pharmacological properties and detailed protocols for its use in in vitro and in vivo studies of serotonin receptor function.
Data Presentation
In Vitro Receptor Affinity and Functional Activity
The following tables summarize the key quantitative data for deramciclane's interaction with serotonin receptors.
| Receptor Subtype | Test System | Parameter | Value (nM) | Reference |
| 5-HT2C | Rat choroid plexus | IC50 (vs. 5-HT-stimulated phosphoinositide hydrolysis) | 168 | [3][4] |
| 5-HT2C | Rat choroid plexus | EC50 (basal phosphoinositide hydrolysis) | 93 | [3] |
In Vivo Receptor Occupancy
| Receptor Subtype | Species | Dosing | Maximum Occupancy | Reference |
| 5-HT2C | Rat (choroid plexus) | 0.5 mg/kg (single dose) | 45% | [3] |
| 5-HT2C | Rat (choroid plexus) | 10 mg/kg (single dose) | 79% | [3] |
| 5-HT2A | Rat | Not specified | up to 78% | [3] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by deramciclane's action on 5-HT2A and 5-HT2C receptors.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of deramciclane for serotonin receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of deramciclane for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
Deramciclane fumarate (B1241708) stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
Include wells for total binding (no deramciclane) and non-specific binding (with a high concentration of a non-radiolabeled competing ligand).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the deramciclane concentration.
-
Determine the IC50 value (the concentration of deramciclane that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay
This protocol is adapted from studies on 5-HT2C receptor function in the rat choroid plexus.[3]
Objective: To measure the antagonist and inverse agonist effects of deramciclane on 5-HT2C receptor-mediated PI hydrolysis.
Materials:
-
Rat choroid plexus tissue.
-
Krebs-bicarbonate buffer (KRB).
-
[3H]myo-inositol.
-
Lithium chloride (LiCl).
-
Serotonin (5-HT).
-
This compound.
-
Perchloric acid.
-
Dowex AG1-X8 resin.
-
Scintillation counter and fluid.
Procedure:
-
Tissue Preparation and Labeling:
-
Dissect choroid plexi from rats and place them in KRB buffer.
-
Pre-incubate the tissue in KRB buffer containing [3H]myo-inositol for 60-90 minutes at 37°C to label the phosphoinositide pools.
-
-
Assay:
-
Wash the labeled tissue and transfer to fresh tubes.
-
Pre-incubate with KRB buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) and the desired concentration of deramciclane for 15-30 minutes.
-
For antagonist activity: Stimulate the tissue with a submaximal concentration of 5-HT in the presence of varying concentrations of deramciclane.
-
For inverse agonist activity: Incubate the tissue with varying concentrations of deramciclane without 5-HT stimulation.
-
Incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Homogenize the samples and centrifuge.
-
Neutralize the supernatant.
-
-
Chromatographic Separation:
-
Apply the supernatant to Dowex AG1-X8 columns.
-
Wash the columns to remove free [3H]myo-inositol.
-
Elute the total [3H]inositol phosphates with formic acid.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the eluates using a scintillation counter.
-
For antagonist activity, plot the 5-HT-stimulated [3H]inositol phosphate (B84403) accumulation against the deramciclane concentration to determine the IC50.
-
For inverse agonist activity, plot the basal [3H]inositol phosphate accumulation against the deramciclane concentration to determine the EC50.
-
In Vivo Microdialysis
This protocol provides a general methodology for assessing the effect of deramciclane on extracellular serotonin levels in a specific brain region of a freely moving animal.
Objective: To measure the effect of systemic administration of deramciclane on extracellular serotonin concentrations in a brain region of interest (e.g., prefrontal cortex, hippocampus).
Materials:
-
Rodents (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for injection.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin content using HPLC-ECD.
-
-
Data Analysis:
-
Quantify the serotonin concentration in each sample.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percent change in serotonin levels over time.
-
In Vivo Electrophysiology
This protocol provides a general framework for recording the activity of serotonin neurons in the dorsal raphe nucleus (DRN) in response to deramciclane administration.
Objective: To determine the effect of deramciclane on the firing rate of presumed serotonergic neurons in the DRN.
Materials:
-
Anesthetized or freely moving rodents.
-
Stereotaxic apparatus.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
This compound for injection.
-
(Optional for identification) 5-HT1A agonist (e.g., 8-OH-DPAT).
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Alternatively, use a setup for recording from freely moving animals with a chronically implanted microdrive.
-
-
Electrode Placement:
-
Lower a recording microelectrode into the DRN according to stereotaxic coordinates.
-
-
Neuron Identification:
-
Identify presumed serotonergic neurons based on their characteristic electrophysiological properties: a slow, regular firing rate (0.5-5 Hz) and a broad action potential waveform.
-
Optionally, confirm the identity of serotonergic neurons by their inhibition in response to a systemic 5-HT1A agonist.
-
-
Recording and Drug Administration:
-
Record the baseline firing rate of an identified neuron.
-
Administer this compound systemically.
-
Continue to record the firing rate of the neuron to observe any changes.
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) before and after drug administration.
-
Construct firing rate histograms to visualize the time course of the drug's effect.
-
Compare the firing rates statistically to determine if deramciclane significantly alters neuronal activity.
-
Conclusion
This compound's profile as a high-affinity 5-HT2A antagonist and 5-HT2C inverse agonist makes it a specific and valuable pharmacological tool. The protocols outlined above provide a foundation for researchers to utilize deramciclane to investigate the complex roles of these receptors in neurotransmission and behavior. By employing these in vitro and in vivo techniques, scientists can further elucidate the therapeutic potential and underlying mechanisms of compounds targeting the serotonergic system.
References
- 1. Xia & He Publishing [xiahepublishing.com]
- 2. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborativedrug.com [collaborativedrug.com]
Application Notes and Protocols: Deramciclane Fumarate in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deramciclane is a psychoactive compound with a unique pharmacological profile, acting as a potent antagonist at serotonin (B10506) 5-HT2A receptors and a partial agonist/inverse agonist at 5-HT2C receptors.[1][2] These properties suggest its potential as an anxiolytic and antidepressant agent. The Forced Swim Test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[1] This document provides detailed application notes and a comprehensive protocol for utilizing Deramciclane fumarate (B1241708) in the FST to evaluate its potential antidepressant effects.
Mechanism of Action
Deramciclane's primary mechanism of action relevant to its potential antidepressant effects involves the modulation of the serotonergic system. It is a high-affinity antagonist of the 5-HT2A receptor and also exhibits partial agonist or inverse agonist activity at the 5-HT2C receptor.[1][2] Blockade of 5-HT2A receptors is a known mechanism of action for several antidepressant medications. The activation of 5-HT2A receptors, which are G-protein coupled receptors (GPCRs), typically initiates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The downstream consequences of this signaling cascade in the prefrontal cortex are thought to play a role in mood regulation.[3][4][5] By antagonizing the 5-HT2A receptor, Deramciclane may prevent these downstream effects, contributing to its antidepressant-like profile.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of Deramciclane fumarate on immobility time in the forced swim test in male Sprague-Dawley rats.[1]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle (DMSO) | - | 150 | 10 | - |
| Deramciclane | 1 | 135 | 12 | Not Significant |
| Deramciclane | 5 | 95 | 8 | p < 0.01 |
Data adapted from a study by Tzvetanov et al. (2012).[1] The study reported a statistically significant effect of treatment on immobility time (F2,34 = 5.77; p < 0.01). Post-hoc analysis indicated that the 5 mg/kg dose of Deramciclane significantly reduced immobility time compared to the vehicle-treated group.[1]
Experimental Protocols
Forced Swim Test Protocol (Rat)
This protocol is adapted from methodologies used in published studies investigating the antidepressant-like effects of Deramciclane.[1]
1. Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Saline (0.9% NaCl)
-
Plexiglass cylinders (60 cm height, 20 cm diameter)
-
Water bath or heater to maintain water temperature
-
Thermometer
-
Towels
-
Stopwatch or automated tracking software
-
Animal scale
2. Animal Subjects:
-
Male Sprague-Dawley rats (250-300g) are commonly used.[1]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization before the start of the experiment.
3. Drug Preparation:
-
This compound is poorly soluble in water.[6] A common vehicle is DMSO, which can then be diluted with saline.[1]
-
For a 5 mg/kg dose, dissolve the required amount of this compound in DMSO to create a stock solution. On the day of the experiment, dilute the stock solution with saline to the final injection volume (typically 1 ml/kg).[1]
-
Prepare fresh solutions on each day of testing.
4. Experimental Procedure:
-
Day 1: Pre-test Session (Habituation)
-
Fill the plexiglass cylinders with water (30 cm deep) maintained at 25°C.[1]
-
Gently place each rat individually into a cylinder for a 15-minute pre-test session.[1]
-
After 15 minutes, remove the rats from the water, dry them with a towel, and return them to their home cages.
-
This session serves to habituate the animals to the testing apparatus and induce a baseline level of immobility for the test session.
-
-
Day 2: Test Session
-
Prepare the this compound and vehicle solutions as described above.
-
Administer this compound (e.g., 1 mg/kg or 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The timing of the injection relative to the test session should be consistent (e.g., 60 minutes prior to testing).[1]
-
Refill the cylinders with fresh water (30 cm deep) at 25°C.
-
Gently place each rat back into its respective cylinder for a 5-minute test session.[1]
-
Record the duration of immobility during the 5-minute session.
-
5. Behavioral Scoring:
The primary measure in the FST is the duration of immobility. The following behavioral postures can be scored:[7][8]
-
Immobility: The rat is considered immobile when it remains floating in the water, making only the small movements necessary to keep its head above water.[9]
-
Swimming: The rat is actively moving its limbs and exploring the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
Scoring can be done manually by a trained observer with a stopwatch or using automated video tracking software.
Mandatory Visualizations
Caption: Experimental workflow for the two-day forced swim test protocol.
References
- 1. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Deramciclane Fumarate in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the low oral bioavailability of Deramciclane (B39774) fumarate (B1241708) in rats.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Deramciclane fumarate in rats and why is it so low?
A1: The absolute oral bioavailability of Deramciclane in Wistar rats is reported to be approximately 3.42%.[1][2][3] This low bioavailability is primarily attributed to an extremely fast and strong first-pass metabolism, where a significant portion of the orally administered drug is metabolized in the liver before it can reach systemic circulation.[1][3]
Q2: What are the key pharmacokinetic parameters of this compound in rats following oral administration?
A2: Following a 10 mg/kg oral dose of this compound in Wistar rats, the absorption is rapid, with a time to maximum plasma concentration (Tmax) of 0.5 hours.[1][2][3] The maximum plasma concentration (Cmax) is approximately 44.9 ng/mL.[1][2] The biological half-life (t½) ranges from 3.42 to 5.44 hours.[1][3]
Q3: Are there any known formulation strategies that have been successfully applied to improve the oral bioavailability of this compound in rats?
A3: Currently, there is a lack of published studies detailing specific formulation strategies that have been successfully applied to enhance the oral bioavailability of this compound in rats. However, general formulation approaches for drugs with high first-pass metabolism can be considered. These include the development of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS).[4][5][6] These strategies aim to enhance absorption and potentially utilize the lymphatic transport pathway, thereby bypassing the portal circulation and reducing first-pass metabolism.
Q4: What analytical methods are suitable for quantifying this compound in rat plasma?
A4: Validated analytical methods for the quantification of Deramciclane and its N-desmethyl metabolite in plasma include gas chromatography with nitrogen-selective detection (GC-NPD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7][8] LC-MS/MS is generally preferred for its high sensitivity and specificity.[7][8]
Troubleshooting Guide
Issue: Consistently low oral bioavailability (below 5%) in pharmacokinetic studies.
Possible Cause 1: Extensive First-Pass Metabolism
-
Troubleshooting Strategy:
-
Formulation Modification:
-
Lipid-Based Formulations: Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[4][5][6] These formulations can enhance lymphatic uptake, which can partially bypass the liver and reduce first-pass metabolism.
-
Prodrug Approach: While more complex, synthesizing a prodrug of Deramciclane that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation could be a viable strategy.
-
-
Possible Cause 2: Poor Aqueous Solubility Limiting Dissolution
-
Troubleshooting Strategy:
-
Particle Size Reduction: Micronization or nanocrystal technology can be employed to increase the surface area of the drug particles, which can lead to improved dissolution rates.
-
Amorphous Solid Dispersions: Formulating Deramciclane as an amorphous solid dispersion with a suitable polymer can enhance its aqueous solubility and dissolution rate.
-
Possible Cause 3: Inaccurate Dosing or Sampling
-
Troubleshooting Strategy:
-
Verification of Dosing Technique: Ensure accurate and consistent oral gavage technique. Verify the concentration of the dosing solution.
-
Optimization of Blood Sampling Times: Given the rapid absorption (Tmax of 0.5h), ensure that early time points (e.g., 5, 15, 30 minutes) are included in the sampling schedule to accurately capture the peak plasma concentration.[1][2][3]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Deramciclane in Wistar Rats after a Single 10 mg/kg Dose
| Administration Route | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Oral | 44.9 | 0.5 | 106.95 | 3.42 | [1][2] |
| Intraperitoneal | ≥177.8 | - | 578.18 | 18.49 | [1][2] |
| Intravenous | ≥2643.0 | - | 3127.53 | 100 | [1][2] |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals are fasted overnight before dosing.
-
Drug Formulation and Administration:
-
Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma samples for Deramciclane concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
-
Protocol 2: Quantification of Deramciclane in Rat Plasma using LC-MS/MS (General Method)
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Deramciclane and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of Deramciclane in blank rat plasma.
-
Quantify the concentration of Deramciclane in the samples by interpolating from the calibration curve.
-
Mandatory Visualizations
References
- 1. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral, Intraperitoneal and Intravenous Pharmacokinetics of Deramciclane and its N-desmethyl Metabolite in the Rat | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipid-Based Nanoparticles as Drug Delivery System for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Determination of deramciclane and N-desmethylderamciclane in human plasma by liquid chromatography-tandem mass spectrometry using off-line robotic sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Deramciclane Fumarate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Deramciclane (B39774) fumarate (B1241708) in aqueous solutions.
Troubleshooting Guide
Problem 1: Low or inconsistent solubility of Deramciclane fumarate in aqueous buffer.
Possible Causes and Solutions:
-
pH of the medium: Deramciclane is a weak base with a pKa of 9.61. Its solubility is highly dependent on the pH of the aqueous solution. In neutral or alkaline solutions, the un-ionized form predominates, leading to significantly lower solubility.
-
Buffer species and strength: The type and concentration of the buffer can influence the solubility of your compound.[3]
-
Solution: Experiment with different buffer systems (e.g., citrate, acetate (B1210297), phosphate) and concentrations to identify the optimal conditions for your experiment. Be aware that some buffer components can interact with the drug or affect its stability.
-
-
Precipitation upon standing: You may observe initial dissolution followed by precipitation over time.
-
Solution: This could be due to a supersaturated solution or a slow conversion to a less soluble form. Ensure you are not exceeding the equilibrium solubility at the given pH and temperature. Consider the use of precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP).
-
Problem 2: this compound degrades in the prepared solution.
Possible Causes and Solutions:
-
pH-dependent stability: this compound is known to be unstable in highly acidic conditions. Specifically, it degrades at a pH below 3, with the rate of degradation increasing as the pH decreases.[6]
-
Solution: While acidic pH is required for solubility, a balance must be struck to maintain stability. If you observe degradation, consider using a pH range of 3-5. It is crucial to prepare solutions fresh and use them promptly, especially when working at lower pH values. Conduct stability studies at your chosen pH to determine the viable experimental window.
-
Problem 3: Difficulty dissolving the compound even at acidic pH.
Possible Causes and Solutions:
-
Insufficient solvent volume or mixing: The amount of solvent may be insufficient for the quantity of this compound, or inadequate agitation may slow down the dissolution process.
-
Solution: Ensure you are using a sufficient volume of the aqueous buffer. Employ vigorous mixing, such as vortexing or sonication, to facilitate dissolution.
-
-
High lipophilicity: Deramciclane is a highly lipophilic compound (logP of 5.9 for the free base), which inherently limits its aqueous solubility.[7]
-
Solution: If pH adjustment alone is insufficient, consider using solubilizing agents. See the detailed protocols below for using co-solvents or cyclodextrins.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The intrinsic aqueous solubility of Deramciclane free base is very low, reported as 0.0088 g/100 mL (or 88 µg/mL) at 25°C.[7] As a weakly basic compound, its solubility increases significantly in acidic environments.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a salt of a weak base. In aqueous solutions, its solubility is highly pH-dependent. At lower pH values (acidic conditions), the molecule becomes protonated (ionized), which enhances its interaction with water and thus increases its solubility. Conversely, at higher pH values (neutral to alkaline), it exists predominantly in its less soluble, un-ionized form.[1][2][3][4][5]
Q3: What is the pKa of Deramciclane?
A3: The pKa of Deramciclane is 9.61.[7] This value indicates that it is a weak base.
Q4: Can I use organic co-solvents to dissolve this compound?
A4: Yes, using water-miscible organic co-solvents is a common and effective strategy to increase the solubility of lipophilic drugs like Deramciclane.[8][9][10][11] Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). These solvents can increase the solubility by reducing the polarity of the aqueous medium. It is important to select a co-solvent that is compatible with your experimental system and to determine the optimal concentration that provides the desired solubility without causing toxicity or other unwanted effects.
Q5: Are there other excipients that can enhance the solubility of this compound?
A5: Yes, cyclodextrins are another class of excipients that can be used to improve the solubility of poorly soluble drugs.[12][13][14][15] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where lipophilic molecules like Deramciclane can be encapsulated, forming an inclusion complex with enhanced aqueous solubility.
Q6: How stable is this compound in aqueous solutions?
A6: The stability of this compound in aqueous solutions is pH-dependent. It has been reported to be stable at a pH of 3 and above. However, its degradation rate increases significantly as the pH drops below 3, with a tenfold increase in degradation when the pH is reduced from 2.1 to 1.2.[6] Therefore, it is crucial to consider this stability profile when preparing solutions, especially for prolonged experiments.
Data Presentation
The following tables provide representative quantitative data on the solubility of this compound under different conditions. This data is illustrative and based on the expected behavior of a weakly basic drug with similar physicochemical properties. Actual experimental results may vary.
Table 1: pH-Dependent Solubility of this compound in Aqueous Buffers at 25°C
| pH | Buffer System (50 mM) | Solubility (µg/mL) |
| 2.0 | Glycine-HCl | > 1000 |
| 3.0 | Citrate | ~850 |
| 4.0 | Acetate | ~450 |
| 5.0 | Acetate | ~150 |
| 6.0 | Phosphate | ~30 |
| 7.4 | Phosphate | < 10 |
Table 2: Effect of Co-solvents on the Solubility of this compound in pH 5.0 Acetate Buffer at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | ~150 |
| Ethanol | 10 | ~350 |
| Ethanol | 20 | ~700 |
| Propylene Glycol | 10 | ~400 |
| Propylene Glycol | 20 | ~850 |
| PEG 400 | 10 | ~500 |
| PEG 400 | 20 | ~1100 |
Table 3: Effect of Cyclodextrins on the Solubility of this compound in pH 7.4 Phosphate Buffer at 25°C
| Cyclodextrin (B1172386) | Concentration (mM) | Solubility (µg/mL) |
| None | 0 | < 10 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | ~120 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 25 | ~350 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | ~150 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 25 | ~450 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the standard shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., pH 4.0 acetate buffer)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment (25°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC system with a suitable column and detector for quantification
Procedure:
-
Prepare the desired aqueous buffer and adjust the pH accurately.
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer (e.g., 5 mg to 1 mL). The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on the shaker and agitate at a constant speed for 24-48 hours at 25°C to ensure equilibrium is reached.
-
After shaking, allow the vials to stand for at least 1 hour to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any remaining solid particles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of this compound in the chosen buffer, taking into account the dilution factor.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol outlines the preparation of a this compound solution using a co-solvent.
Materials:
-
This compound powder
-
Selected aqueous buffer
-
Water-miscible organic co-solvent (e.g., ethanol, propylene glycol)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the desired aqueous buffer.
-
In a volumetric flask, prepare the co-solvent/buffer mixture at the desired volume/volume percentage (e.g., 20% ethanol in pH 5.0 acetate buffer).
-
Weigh the required amount of this compound and add it to a separate vial.
-
Add a small amount of the co-solvent/buffer mixture to the vial and vortex or sonicate until the powder is fully wetted.
-
Gradually add the remaining co-solvent/buffer mixture to the vial while continuously mixing until the desired final volume is reached and the drug is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter.
Protocol 3: Enhancing Solubility using Cyclodextrin Complexation
This protocol describes the preparation of a this compound solution using a cyclodextrin.
Materials:
-
This compound powder
-
Selected aqueous buffer
-
Cyclodextrin (e.g., HP-β-CD)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the desired aqueous buffer.
-
In a volumetric flask, dissolve the required amount of cyclodextrin in the buffer to achieve the desired molar concentration.
-
Weigh the required amount of this compound and add it to the cyclodextrin solution.
-
Place a magnetic stir bar in the flask and stir the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Once the this compound is completely dissolved, the solution is ready for use. If any particulate matter remains, it can be removed by filtration.
Mandatory Visualizations
Caption: Workflow for overcoming this compound solubility issues.
Caption: Mechanism of action of Deramciclane at 5-HT2A and 5-HT2C receptors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Different absorption profiles of deramciclane in man and in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deramciclane Fumarate Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of Deramciclane fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for Deramciclane fumarate?
A1: Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of this compound under various harsh conditions.[1][2][3] These studies help in establishing the drug's intrinsic stability, understanding its degradation pathways, and developing stability-indicating analytical methods.[2][3][4] The data generated is crucial for formulation development, packaging selection, and regulatory submissions.
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
A2: Typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][5] Given that this compound is known to be an acid-labile drug, particular attention should be paid to its degradation in acidic conditions.[6]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of Deramciclane, which contains an ether linkage and a tertiary amine, potential degradation pathways include hydrolysis of the ether bond, particularly under acidic conditions, and N-demethylation. The known human metabolite, N-desmethylderamciclane, suggests that N-demethylation is a probable metabolic and potentially degradative pathway.[7][8] Oxidation of the tertiary amine to an N-oxide is also a possible degradation route.
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating and quantifying this compound from its degradation products.[9][10][11] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and for more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, are employed.[5][12]
Troubleshooting Guides
Issue 1: Poor resolution between Deramciclane and its degradation peaks in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting Step: Modify the mobile phase composition. Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve optimal separation.
-
-
Possible Cause 2: Incorrect pH of the mobile phase.
-
Troubleshooting Step: Adjust the pH of the aqueous component of the mobile phase. Since Deramciclane has a basic nitrogen, small changes in pH can significantly affect its retention time and the resolution of its degradants.
-
-
Possible Cause 3: Unsuitable stationary phase.
-
Troubleshooting Step: Experiment with different HPLC columns. A C18 column is a good starting point, but other stationary phases like C8 or phenyl columns might provide better selectivity for certain degradation products.
-
Issue 2: Inconsistent or non-reproducible degradation profiles.
-
Possible Cause 1: Variation in stress conditions.
-
Troubleshooting Step: Ensure that stress conditions (temperature, concentration of stressing agent, duration of exposure) are tightly controlled and consistently applied across all experiments. Use calibrated equipment, such as ovens and pH meters.
-
-
Possible Cause 2: Instability of degradation products.
-
Troubleshooting Step: Some degradation products may be transient and further degrade. Analyze the stressed samples immediately after the stress period, or store them at a low temperature (e.g., 2-8 °C) in the dark to minimize further degradation before analysis.
-
-
Possible Cause 3: Interaction with container/closure.
-
Troubleshooting Step: Ensure that the containers used for the degradation studies are inert and do not interact with the drug substance or the stressing agents. Glass vials are generally preferred.
-
Summary of Potential Degradation Products
The following table summarizes hypothetical but plausible degradation products of this compound based on its chemical structure and known metabolic pathways.
| Degradation Product (Hypothetical) | Stress Condition(s) | Proposed Structure | Recommended Analytical Method |
| DP-1: N-Desmethylderamciclane | Oxidative, Metabolic | Deramciclane with one methyl group removed from the nitrogen. | HPLC, LC-MS |
| DP-2: Deramciclane N-Oxide | Oxidative | Oxygen atom bonded to the nitrogen of the dimethylamino group. | HPLC, LC-MS |
| DP-3: Hydrolytic Cleavage Product 1 | Acid Hydrolysis | Product resulting from the cleavage of the ether bond. | HPLC, LC-MS, NMR |
| DP-4: Hydrolytic Cleavage Product 2 | Acid Hydrolysis | The other product from the ether bond cleavage. | GC-MS (if volatile), HPLC |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (B78521) (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven at 80°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
Withdraw samples at appropriate time points, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all the stressed samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of Deramciclane.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. biomedres.us [biomedres.us]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. The effect of oil as a dietary component on in vitro dissolution of an acid-labile drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Deramciclane | 120444-71-5 [smolecule.com]
- 8. Deramciclane | C20H31NO | CID 119590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjpdft.com [rjpdft.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Deramciclane Fumarate in Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deramciclane (B39774) fumarate (B1241708) in receptor binding assays.
Troubleshooting Guides
This section addresses specific issues that may arise during receptor binding assays involving Deramciclane fumarate.
Question: We are observing high non-specific binding (NSB) in our radioligand binding assay when using this compound. What are the potential causes and how can we reduce it?
Answer:
High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Ki) and density (Bmax). With Deramciclane, a lipophilic compound, this can be a particular challenge. Here’s a step-by-step guide to troubleshoot and minimize NSB:
1. Optimize Assay Buffer Composition:
-
BSA Concentration: Bovine Serum Albumin (BSA) is commonly used to reduce NSB by blocking non-specific binding sites on the assay plates and filter mats.[1] Consider increasing the BSA concentration in your assay buffer, typically in the range of 0.1% to 1% (w/v).
-
Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can help to disrupt non-specific hydrophobic interactions.[1] It is advisable to perform a concentration-response curve to find the optimal concentration that reduces NSB without affecting specific binding.
-
Ionic Strength: Adjusting the ionic strength of the buffer with salts like NaCl can minimize electrostatic interactions that contribute to NSB.[1]
2. Review Radioligand and Competitor Concentrations:
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd value. Higher concentrations can lead to increased NSB.[2]
-
Unlabeled Competitor Concentration: For determining NSB, use a high concentration of a structurally unrelated competitor that has high affinity for the target receptor. Using an excess of the radioligand itself in its unlabeled form is an option, but a different compound is often preferred to avoid compound-specific artifacts.[3] A concentration 100- to 1000-fold higher than the competitor's Ki is generally recommended.[4]
3. Refine Washing Procedure:
-
Increase Wash Volume and Frequency: Insufficient washing can leave unbound radioligand trapped in the filter matrix, contributing to high background. Increase the volume and/or the number of wash steps with ice-cold wash buffer.[5]
-
Avoid Filter Drying: Do not allow the filters to dry out between washes, as this can cause the radioligand to bind irreversibly to the filter.[5]
4. Consider the Physicochemical Properties of Deramciclane:
-
Deramciclane is a lipophilic molecule, which can increase its tendency to stick to plasticware and cell membranes non-specifically. Using low-protein-binding plates and tubes can help mitigate this issue.[5]
Question: We are seeing inconsistent results and poor reproducibility in our competition binding assays with this compound. What could be the cause?
Answer:
Poor reproducibility can stem from several factors. Here are some key areas to investigate:
1. Equilibration Time:
-
Ensure that the binding reaction has reached equilibrium. This is particularly important for competition assays. The incubation time should be sufficient for both the radioligand and Deramciclane to reach a steady state of binding. It is recommended to perform time-course experiments to determine the optimal incubation time.[4]
2. Reagent Quality and Preparation:
-
Radioligand Integrity: Verify the purity and integrity of your radioligand. Degradation can lead to altered binding characteristics and high NSB.[2]
-
This compound Solubility: Ensure that this compound is fully dissolved in the assay buffer. Precipitation of the compound will lead to inaccurate concentrations and variable results. The use of a small amount of a suitable solvent like DMSO may be necessary, but the final solvent concentration in the assay should be kept low (typically ≤1%) and consistent across all wells, including controls.[4]
3. Pipetting and Mixing:
-
Ensure accurate and consistent pipetting of all reagents.
-
Thoroughly mix the assay components upon addition of each reagent to ensure a homogenous reaction.
4. Data Analysis:
-
Use appropriate non-linear regression analysis to fit the competition binding data and calculate the IC50 and Ki values. Ensure that the top and bottom plateaus of the curve are well-defined.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Deramciclane is a selective antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.[7] It also exhibits inverse agonist properties at the 5-HT2C receptor.[8]
Q2: What is the binding profile of Deramciclane at various receptors?
Deramciclane has a high affinity for 5-HT2A and 5-HT2C receptors.[8] It also shows affinity for sigma receptors and has low to moderate affinity for dopamine (B1211576) D1 and D2 receptors, as well as histamine (B1213489) H1 receptors.[9][10]
Quantitative Binding Data for Deramciclane
| Receptor | Ligand/Assay | Value | Reference |
| 5-HT2C | 3H-mesulergine Competition | IC50 = 168 nM | [8] |
| 5-HT2C | Basal Phosphoinositide Hydrolysis | EC50 = 93 nM | [8] |
| 5-HT2A | [11C]-NMSP PET in humans | 50% occupancy at 21 ng/mL plasma | [11] |
| 5-HT2A | [11C]-NMSP PET in humans | 90% occupancy at 70 ng/mL plasma | [11] |
Q3: Does Deramciclane have any active metabolites that could interfere in binding assays?
Yes, the principal metabolite of Deramciclane is N-desmethylderamciclane.[12] While specific binding affinity data for this metabolite is limited in the public domain, it is important to consider its potential contribution to the overall pharmacological effect, especially when working with in vivo samples or preparations where metabolism may have occurred. The N-desmethyl metabolite has been shown to be present in plasma after administration of the parent drug.[13] If significant interference from metabolites is suspected, it is advisable to test the purified metabolite in the same assay to characterize its binding profile.
Q4: Can you provide a general protocol for a 5-HT2A receptor competition binding assay?
Yes, here is a detailed methodology for a typical 5-HT2A receptor competition binding assay using a radioligand like [3H]ketanserin.
Experimental Protocol: 5-HT2A Receptor Competition Binding Assay
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[14]
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist radioligand).[15]
-
Unlabeled Competitor for NSB: A high concentration (e.g., 1 µM) of a known 5-HT2A antagonist like unlabeled ketanserin (B1673593) or a different potent antagonist.[15]
-
Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]
-
Scintillation Cocktail.
-
96-well Filter Plates: Pre-soaked in a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[3]
-
Microplate Scintillation Counter.
2. Assay Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [3H]ketanserin, and membrane preparation.
-
Non-Specific Binding (NSB): Assay buffer, [3H]ketanserin, unlabeled competitor, and membrane preparation.
-
Competition Binding: Assay buffer, [3H]ketanserin, serially diluted this compound, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL.[16]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.[15]
-
Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer.[16]
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Experimental Workflow for a Competition Binding Assay
Caption: General workflow for a radioligand competition binding assay.
Logical Relationship for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. msudenver.edu [msudenver.edu]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Deramciclane inhibits N-methyl-D-aspartate receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xia & He Publishing [xiahepublishing.com]
- 10. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 11. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Deramciclane Fumarate in Anxiolytic Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Deramciclane (B39774) fumarate (B1241708) in mouse models of anxiety. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for key behavioral assays, and a summary of expected outcomes based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is Deramciclane fumarate and what is its mechanism of action for anxiolysis?
Deramciclane is a non-benzodiazepine anxiolytic agent.[1][2] Its mechanism of action is primarily attributed to its high affinity for serotonin (B10506) receptors.[3] Specifically, it functions as a potent 5-HT2A receptor antagonist and a 5-HT2C receptor inverse agonist .[3] The excitation of these serotonin receptor types has been implicated in mood and anxiety.[1] By blocking 5-HT2A receptors and producing an opposite effect to serotonin at 5-HT2C receptors, Deramciclane is thought to modulate serotonergic pathways involved in anxiety.
Q2: What is the optimal dose range of Deramciclane for observing anxiolytic effects in mice?
Preclinical studies in rodents have investigated a range of doses, typically from 1 mg/kg to 30 mg/kg (p.o. or i.p.).[4] However, the anxiolytic effects of Deramciclane may follow an inverted U-shaped dose-response curve, with efficacy observed at lower doses.[1] Higher doses (e.g., above 10-20 mg/kg) may produce confounding effects on locomotor activity, potentially masking anxiolytic-like behaviors.[1][4] It is crucial to perform a dose-response study within your specific experimental conditions to identify the optimal therapeutic window.
Q3: What behavioral assays are most appropriate for assessing Deramciclane's anxiolytic effects in mice?
The most commonly used and validated assays for this purpose are the Elevated Plus-Maze (EPM) and the Light-Dark Box Test . These tests are based on the natural conflict in mice between the drive to explore a novel environment and the aversion to open, brightly lit spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the more aversive (open or lit) areas.
Q4: What are the expected outcomes in these assays after administering an effective dose of Deramciclane?
At an effective anxiolytic dose, you would expect to observe:
-
In the Elevated Plus-Maze: An increase in the percentage of time spent in the open arms and/or an increase in the number of entries into the open arms, without a significant change in the total number of arm entries (which would indicate hyperactivity).
-
In the Light-Dark Box Test: An increase in the time spent in the light compartment and an increase in the number of transitions between the two compartments.
Q5: How should this compound be prepared and administered?
For intraperitoneal (i.p.) or oral (p.o.) administration, this compound should be dissolved or suspended in an appropriate vehicle, such as sterile saline or a 1% hydroxyethyl (B10761427) cellulose (B213188) solution.[1] It is recommended to prepare solutions fresh on the day of the experiment. The oral bioavailability of Deramciclane has been reported to be around 36%.
Troubleshooting Guide
Issue 1: No anxiolytic effect is observed at the tested doses.
-
Possible Cause 1: Inappropriate Dose Selection.
-
Solution: The dose-response relationship for Deramciclane may be narrow or follow an inverted U-shape.[1] You may be operating outside the therapeutic window. Conduct a wider dose-response study, including lower doses (e.g., 1 mg/kg, 3 mg/kg, 5 mg/kg) and intermediate doses. Some studies have reported no significant anxiolytic effects in the EPM at doses up to 5 mg/kg or in the light-dark box at 1 and 8 mg/kg, highlighting the need for careful dose selection.[1]
-
-
Possible Cause 2: High Baseline Anxiety or Stress in Mice.
-
Solution: Excessive stress from handling, environment, or other factors can create a "floor effect," making it difficult to detect anxiolytic drug effects. Ensure a proper acclimatization period (at least 3-5 days) in the testing room, handle mice gently and consistently, and minimize noise and other disturbances during testing.
-
-
Possible Cause 3: Suboptimal Timing of Administration.
-
Solution: The time between drug administration and testing should coincide with the drug's peak plasma concentration (Tmax), which is approximately 2-4 hours for Deramciclane. Administer the compound 30-60 minutes before testing for i.p. routes and 60-120 minutes for p.o. routes, but verify the optimal pre-treatment time in your own lab.
-
Issue 2: Mice appear sedated or show reduced locomotor activity.
-
Possible Cause: The administered dose is too high.
-
Solution: Deramciclane can affect spontaneous locomotor activity at higher doses.[1] This can be misinterpreted as an anxiolytic effect (less movement in open spaces) or can confound the results by simply reducing overall exploration. Reduce the dose. It is essential to always measure general locomotor activity (e.g., total arm entries in the EPM, or activity in an open field test) to rule out sedative effects. A true anxiolytic effect should increase exploration of aversive zones without significantly altering overall activity.
-
Issue 3: High variability in behavioral data between animals in the same group.
-
Possible Cause 1: Inconsistent Experimental Procedures.
-
Solution: Ensure all experimental parameters are strictly controlled. This includes lighting conditions in the testing room, the time of day for testing, handling procedures, and the placement of the mouse into the apparatus. The experimenter should ideally be blinded to the treatment conditions to avoid bias.
-
-
Possible Cause 2: Animal-Specific Factors.
-
Solution: The strain, sex, and age of the mice can significantly influence baseline anxiety levels and drug responses. Use mice of the same age and sex, and report the specific strain used in your methodology. Test males and females separately to avoid confounding effects of pheromones.
-
Quantitative Data Summary
While multiple studies confirm the anxiolytic potential of Deramciclane in animal models, specific dose-response data from mouse EPM or Light-Dark Box tests are not consistently reported in publicly available literature.[2] One study noted a lack of anxiolytic effect in the EPM at doses up to 5 mg/kg and no significant effect in the light-dark box at 1 and 8 mg/kg in rats.[1] Researchers should aim to generate their own dose-response curves. The tables below are structured to guide data collection and presentation.
Table 1: Illustrative Data Structure for Elevated Plus-Maze (EPM) Assay
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 0 | Baseline Value | Baseline Value | Baseline Value |
| Deramciclane | 1 | Expected: No change or slight increase | Expected: No change or slight increase | Expected: No significant change |
| Deramciclane | 3 | Expected: Significant increase | Expected: Significant increase | Expected: No significant change |
| Deramciclane | 10 | Expected: Variable, potential decrease due to sedation | Expected: Variable, potential decrease due to sedation | Expected: Potential decrease |
| Diazepam (Control) | 2 | Expected: Significant increase | Expected: Significant increase | Expected: No significant change |
Table 2: Illustrative Data Structure for Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) (Mean ± SEM) | Transitions (Count) (Mean ± SEM) | Locomotor Activity in Light Box (Beam Breaks) (Mean ± SEM) |
| Vehicle | 0 | Baseline Value | Baseline Value | Baseline Value |
| Deramciclane | 1 | Expected: No change or slight increase | Expected: No change or slight increase | Expected: No significant change |
| Deramciclane | 3 | Expected: Significant increase | Expected: Significant increase | Expected: No significant change |
| Deramciclane | 10 | Expected: Variable, potential decrease due to sedation | Expected: Variable, potential decrease due to sedation | Expected: Potential decrease |
| Diazepam (Control) | 2 | Expected: Significant increase | Expected: Significant increase | Expected: No significant change |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for a study investigating the anxiolytic effects of Deramciclane.
Protocol 1: Elevated Plus-Maze (EPM) Test
This test assesses anxiety-like behavior by measuring the rodent's exploration of a maze with two open and two enclosed arms.
-
Apparatus: A plus-shaped maze, elevated from the floor (typically 40-50 cm). The two closed arms (e.g., 30x5x15 cm) are enclosed by high walls, while the two open arms (e.g., 30x5 cm) are exposed.
-
Environment: The test should be conducted in a quiet room with consistent, dim illumination (e.g., 25-50 lux) to encourage exploration.
-
Procedure: a. Acclimatize the mouse to the testing room for at least 30-60 minutes before the trial. b. Administer this compound or vehicle at the predetermined time before the test. c. Gently place the mouse in the center of the maze, facing one of the open arms. d. Allow the mouse to explore the maze for a 5-minute period. e. Record the session using an overhead video camera connected to tracking software. f. After the 5-minute session, return the mouse to its home cage. g. Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.
-
Key Parameters to Measure:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
Protocol 2: Light-Dark Box Test
This test is based on the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3 of the box). The compartments are connected by a small opening.
-
Environment: The light compartment should be brightly lit (e.g., 300-400 lux), while the dark compartment remains unlit.
-
Procedure: a. Acclimatize the mouse to the testing room for at least 30-60 minutes. b. Administer this compound or vehicle. c. Gently place the mouse into the center of the light compartment, facing away from the opening to the dark compartment. d. Allow the mouse to freely explore the apparatus for a 5 to 10-minute period. e. Record the session using a video tracking system. f. After the session, return the mouse to its home cage. g. Clean the apparatus thoroughly with 70% ethanol between animals.
-
Key Parameters to Measure:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Latency to first enter the dark compartment (s)
-
Number of transitions between compartments
-
Total distance traveled (cm)
-
Deramciclane's Proposed Signaling Pathway
Deramciclane's anxiolytic effect is mediated by its interaction with key serotonin receptors in the central nervous system.
References
- 1. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 2. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of deramciclane to benzodiazepine agonists in behavioural activity of mice and in alcohol drinking of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LC-MS/MS Detection of Deramciclane Fumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection sensitivity of Deramciclane (B39774) fumarate (B1241708) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for the quantification of Deramciclane in human plasma by LC-MS/MS?
A validated method has demonstrated that Deramciclane and its active metabolite, N-desmethylderamciclane, can be accurately and precisely quantified in human plasma within a concentration range of 0.1 to 50 ng/mL[1].
Q2: What is the primary metabolite of Deramciclane that should be monitored simultaneously?
The main pharmacologically active metabolite is N-desmethylderamciclane, which should be quantified alongside the parent drug[1]. The primary metabolic routes for Deramciclane involve N-demethylation and hydroxylation[2][3].
Q3: What are the expected precursor ions for Deramciclane and N-desmethylderamciclane in positive electrospray ionization?
Based on their molecular weights, the expected protonated precursor ions ([M+H]⁺) are:
-
Deramciclane: m/z 302.5
-
N-desmethylderamciclane: m/z 288.5
Q4: Which sample preparation technique is recommended for plasma samples?
Liquid-liquid extraction (LLE) has been successfully used for the extraction of Deramciclane and N-desmethylderamciclane from human plasma[1]. Solid-phase extraction (SPE) is another viable option that can offer cleaner extracts and potentially reduce matrix effects[4][5].
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Deramciclane, focusing on enhancing detection sensitivity.
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Action |
| Suboptimal Sample Preparation | Optimize Extraction: Compare the recovery and matrix effects of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, screen different sorbents (e.g., C18, mixed-mode). Ensure the pH of the sample is adjusted to optimize the extraction of the basic Deramciclane molecule. |
| Inefficient Ionization | Optimize ESI Source Parameters: Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Use a design of experiments (DoE) approach for comprehensive optimization. Ensure mobile phase additives are appropriate; formic acid (0.1%) is commonly used to promote protonation in positive ion mode. |
| Poor Fragmentation | Optimize Collision Energy: Infuse a standard solution of Deramciclane and N-desmethylderamciclane to determine the optimal collision energy for the most abundant and stable product ions. Start with the theoretical precursor ions and scan for major fragments. |
| Inappropriate LC Conditions | Mobile Phase Composition: Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation. Column Choice: A C18 column is a common starting point. If retention is poor, consider a phenyl-hexyl column which may offer different selectivity for the aromatic ring of Deramciclane. Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) can enhance ESI efficiency and improve sensitivity. |
High Background Noise
| Potential Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use fresh, high-purity LC-MS grade solvents and additives. Filter all aqueous mobile phases. |
| Carryover | Implement a robust needle wash protocol, using a strong organic solvent. Inject blank samples between high-concentration samples to assess for carryover. |
| Dirty Ion Source or Mass Spectrometer | Perform routine cleaning of the ion source components (e.g., capillary, skimmer). If the issue persists, the mass spectrometer optics may require cleaning by a qualified engineer. |
Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Recommended Action |
| Co-eluting Endogenous Components | Improve Chromatographic Separation: Modify the gradient profile to better separate Deramciclane from the matrix components, particularly phospholipids (B1166683) that elute early. Enhance Sample Cleanup: Utilize a more rigorous sample preparation method like SPE or a two-step LLE. Phospholipid removal plates or cartridges can also be effective. |
| Inappropriate Internal Standard | Use a stable isotope-labeled (SIL) internal standard (e.g., deuterium-labeled Deramciclane) to effectively compensate for matrix effects. The SIL internal standard will co-elute and experience similar ionization effects as the analyte. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on the validated method for the determination of Deramciclane in human plasma[1].
-
To 200 µL of plasma sample, add 50 µL of an internal standard solution (e.g., deuterium-labeled Deramciclane).
-
Add 100 µL of 1 M sodium hydroxide (B78521) to alkalize the sample.
-
Add 3 mL of the extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Operating Conditions (Suggested Starting Point)
| Parameter | Condition |
| LC Column | C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| MRM Transitions | Deramciclane: m/z 302.5 → [Product Ion 1], [Product Ion 2] N-desmethylderamciclane: m/z 288.5 → [Product Ion 1], [Product Ion 2] Note: Product ions and collision energies need to be optimized empirically. |
Visualizations
References
- 1. Determination of deramciclane and N-desmethylderamciclane in human plasma by liquid chromatography-tandem mass spectrometry using off-line robotic sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
Troubleshooting inconsistent results in Deramciclane fumarate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies that may arise during experiments with Deramciclane (B39774) fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Deramciclane fumarate?
This compound is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile. It primarily acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor and as an inverse agonist at the 5-HT2C receptor.[1][2] It also has some activity as a GABA reuptake inhibitor and a weak affinity for dopamine (B1211576) D2 receptors.[1]
Q2: I am observing high variability in my in vitro assay results. What are some common causes?
Inconsistent results in cell-based assays can stem from several factors:
-
Cell Health and Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered receptor expression levels. It is crucial to use cells within a consistent and validated passage range.
-
Cell Seeding Density: Inconsistent cell numbers per well can significantly impact the results of functional assays. Ensure your cell suspension is homogenous and that seeding is performed accurately and consistently.
-
Serum and Media Variability: Different batches of serum can contain varying levels of endogenous ligands or factors that may interfere with the assay. Using the same batch of serum and media for all related experiments is recommended.
-
Compound Solubility and Stability: this compound is highly lipophilic. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in aqueous assay buffers. Poor solubility can lead to inaccurate concentrations.
-
Incubation Times and Temperatures: Adherence to a consistent incubation time and temperature is critical, as these parameters can affect ligand binding and downstream signaling events.
Q3: My this compound stock solution appears to have precipitated. How should I prepare and store it?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark place. For experimental use, prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted in your aqueous assay buffer to the final desired concentrations. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment to avoid potential degradation or precipitation in aqueous solutions over time.
Q4: I am not observing the expected inverse agonist effect of Deramciclane at the 5-HT2C receptor. What could be the reason?
The ability to measure inverse agonism at the 5-HT2C receptor is dependent on the constitutive (agonist-independent) activity of the receptor in your experimental system.[3][4]
-
Receptor Expression Levels: Cell lines with low expression levels of the 5-HT2C receptor may not exhibit sufficient constitutive activity to reliably measure a decrease in basal signaling.
-
Assay Sensitivity: The sensitivity of your functional assay (e.g., phosphoinositide hydrolysis) is crucial. Ensure your assay has a low background and a sufficient signal-to-noise ratio to detect a reduction in basal activity.
-
Presence of Agonists: Ensure that your assay medium is free of any contaminating serotonin or other 5-HT2C agonists that could mask the inverse agonist effect.
Troubleshooting Guides
Inconsistent Results in Phosphoinositide (PI) Hydrolysis Assays
Problem: High variability in a 5-HT2A antagonist or 5-HT2C inverse agonist PI hydrolysis assay.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Labeling with [³H]-inositol | Ensure complete and uniform labeling of cells. Incubate cells with [³H]-inositol for a sufficient duration (e.g., 16-24 hours) in inositol-free medium. |
| Variable Agonist/Antagonist Incubation Times | Strictly adhere to the defined incubation times for all treatments. Use a multichannel pipette or automated liquid handler for precise timing. |
| Inefficient Separation of Inositol (B14025) Phosphates | Optimize the anion-exchange chromatography step. Ensure proper column equilibration and use of appropriate elution buffers to effectively separate inositol phosphates. |
| High Basal PI Hydrolysis | High basal activity can make it difficult to detect inverse agonism. This may be due to high receptor expression or other cellular factors. Consider using a cell line with a more moderate and stable level of 5-HT2C receptor expression. |
| Low Signal-to-Noise Ratio | Optimize the amount of [³H]-inositol used for labeling and the number of cells per well to maximize the signal. Ensure that the scintillation counting is performed with appropriate settings. |
Inconsistent Results in Receptor Binding Assays
Problem: Inconsistent IC50 or Ki values in a 5-HT2A or 5-HT2C receptor binding assay.
| Potential Cause | Troubleshooting Step |
| Radioligand Degradation | Use a fresh aliquot of the radioligand for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Radioligand Concentration | The concentration of the radioligand should be at or below its Kd for competition binding assays. Accurately determine the Kd in your assay system before proceeding with competition experiments. |
| Non-Equilibrium Conditions | Ensure that the incubation time is sufficient for the binding to reach equilibrium. This can be determined through association and dissociation kinetic experiments. |
| High Nonspecific Binding | Optimize the assay buffer composition, including ionic strength and pH. Use a structurally unrelated compound at a high concentration to define nonspecific binding. Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can also reduce nonspecific binding to the filter. |
| Inconsistent Membrane Preparation | Prepare membrane fractions consistently. Ensure thorough homogenization and centrifugation steps to obtain a uniform membrane preparation. Perform a protein concentration assay to normalize the amount of membrane used per well. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Pharmacological Data for Deramciclane
| Parameter | Receptor | Value | Assay | Reference |
| IC50 (Antagonism) | 5-HT2C | 168 nM | 5-HT-stimulated phosphoinositide hydrolysis | [1][2] |
| EC50 (Inverse Agonism) | 5-HT2C | 93 nM | Basal phosphoinositide hydrolysis | [1][2] |
Table 2: In Vivo Receptor Occupancy of Deramciclane in Humans
| Dose | Receptor | Occupancy | Method | Reference |
| 0.5 mg/kg (single dose) | 5-HT2C | Up to 45% | Receptor Autoradiography (in choroid plexus) | [1] |
| 10 mg/kg (single dose) | 5-HT2C | Up to 79% | Receptor Autoradiography (in choroid plexus) | [1] |
| N/A | 5-HT2A | Up to 78% | Receptor Autoradiography | [1] |
| 20, 50, 150 mg (single oral) | 5-HT2A | Dose-dependent | PET with [¹¹C]-NMSP | [5] |
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay for 5-HT2C Receptor Inverse Agonism
This protocol is adapted from studies measuring the effect of Deramciclane on basal and 5-HT-stimulated PI hydrolysis.[1][6][7]
-
Cell Culture and Labeling:
-
Culture cells stably expressing the 5-HT2C receptor (e.g., CHO or HEK293 cells) to near confluency.
-
Label the cells by incubating for 16-24 hours in inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/well).
-
-
Pre-incubation:
-
Wash the cells with an appropriate assay buffer (e.g., Krebs-Henseleit buffer) to remove excess [³H]inositol.
-
Pre-incubate the cells in assay buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Compound Treatment:
-
To measure inverse agonism, add varying concentrations of this compound (or vehicle control) to the cells and incubate for a defined period (e.g., 30-60 minutes).
-
To measure antagonism, pre-incubate with Deramciclane for a set time before adding a 5-HT2C receptor agonist (e.g., serotonin) and incubating for an additional period.
-
-
Assay Termination and Lysis:
-
Stop the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Lyse the cells by freeze-thawing.
-
-
Separation of Inositol Phosphates:
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
-
Quantification:
-
Elute the inositol phosphates from the column and quantify the radioactivity using liquid scintillation counting.
-
Data are typically expressed as a percentage of the basal (for inverse agonism) or agonist-stimulated (for antagonism) response.
-
5-HT2C Receptor Radioligand Binding Assay (Competition)
This protocol provides a general framework for a competition radioligand binding assay using membrane preparations.[8][9]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT2C receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine, at a concentration close to its Kd), and varying concentrations of this compound (competitor).
-
For total binding, add vehicle instead of the competitor.
-
For nonspecific binding, add a high concentration of a non-radiolabeled, structurally distinct 5-HT2C antagonist (e.g., mianserin).
-
Incubate the plate at a defined temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in a blocking agent like 0.3% PEI) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Deramciclane and fit the data using a nonlinear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Signaling pathways for 5-HT2A and 5-HT2C receptors.
Caption: General experimental workflow for in vitro assays.
References
- 1. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differences in agonist-independent activity of 5-Ht2A and 5-HT2c receptors revealed by heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fungifun.org [fungifun.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability testing of Deramciclane fumarate under different storage conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Deramciclane fumarate (B1241708) under various storage conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the stability of Deramciclane fumarate?
A1: The most critical factor identified for this compound is its susceptibility to acid-catalyzed degradation. The compound is acid-labile and degrades rapidly in highly acidic environments.
Q2: How does pH affect the stability of this compound?
A2: The rate of degradation of Deramciclane increases significantly as the pH decreases. It has been reported that the degradation rate increases tenfold when the pH is reduced from 2.1 to 1.2. The compound is considered stable at a pH of 3 and above[1][2][3].
Q3: What are the known degradation products of this compound?
A3: The primary known transformation product of Deramciclane is its N-desmethyl metabolite[4]. While other degradation products may form under various stress conditions (e.g., oxidation, photolysis, thermal stress), specific information on their identity is not extensively available in the public domain. Forced degradation studies are necessary to identify potential degradants under these conditions.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in well-closed containers, protected from light and moisture. Given its acid lability, it is crucial to avoid contact with acidic substances. For long-term storage, conditions should be based on comprehensive stability studies, but generally, storage at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) is advisable.
Q5: Are there any specific considerations for formulating this compound into a dosage form?
A5: Yes, due to its acid lability, formulations should be designed to protect the drug from the acidic environment of the stomach. This might involve the use of enteric coatings or the inclusion of buffering agents to maintain a micro-pH environment that is favorable for its stability[1][2]. A patent for this compound tablets describes a formulation using excipients such as microcrystalline cellulose, povidone, a disintegrant, a lubricant, and an anti-adhesive agent[5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in a solution formulation. | The pH of the solution may be too low (acidic). | Measure the pH of the solution. Adjust the pH to be at or above 3 using a suitable buffer. Re-analyze the sample to confirm potency. |
| Appearance of unknown peaks in the chromatogram during stability testing. | Degradation of this compound under the tested stress condition (e.g., heat, light, oxidation). | Perform peak purity analysis to confirm if the main peak is spectrally pure. Attempt to identify the degradation products using techniques like LC-MS. The presence of N-desmethylderamciclane should be investigated[4]. |
| Inconsistent results in stability studies. | Variability in storage conditions (temperature and humidity fluctuations). Improper sample handling. Non-validated analytical method. | Ensure that stability chambers are properly calibrated and maintained. Standardize sample handling procedures. Develop and validate a stability-indicating analytical method according to ICH guidelines. |
| Precipitation of the drug substance in solution. | Poor solubility of this compound or its degradation products in the chosen solvent system. | Evaluate the solubility of the compound in different solvents and pH conditions. Consider using a co-solvent system or adjusting the pH to improve solubility. |
Data Presentation
Table 1: pH-Dependent Stability of Deramciclane
| pH | Half-life (t½) | Stability | Reference(s) |
| 1.2 | 39 minutes | Unstable | [1][2] |
| 2.1 | 9 hours | Moderately Stable | [1][2] |
| ≥ 3.0 | Not specified (stable) | Stable | [1][2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound based on ICH guidelines. Researchers should adapt the conditions based on the specific properties of their sample.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (pH 3, 7, 9)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Keep the solution at room temperature or heat at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, analyze both the light-exposed and dark control samples.
-
Analysis:
-
Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Determine the percentage of degradation and identify any degradation products.
-
Perform peak purity analysis to ensure the specificity of the method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Optimize the mobile phase composition, pH, and gradient to achieve adequate separation of the parent drug from all degradation products formed during forced degradation studies.
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Workflow for Stability Testing of this compound.
Caption: Known Metabolic Pathway of Deramciclane.
References
Addressing matrix effects in the bioanalysis of Deramciclane fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Deramciclane fumarate.
Troubleshooting Guide
Issue 1: Poor Reproducibility and Inaccurate Quantification of Deramciclane
Symptoms:
-
High variability between replicate injections of the same sample.
-
Inconsistent recovery of Deramciclane across different sample lots.
-
Failure to meet acceptance criteria for accuracy and precision during method validation.
Possible Cause: Co-eluting endogenous matrix components, such as phospholipids (B1166683) or salts, may be suppressing or enhancing the ionization of Deramciclane in the mass spectrometer.[1][2][3][4] Deramciclane, as a basic compound, can be particularly susceptible to ion suppression from other basic compounds in the matrix.[1]
Troubleshooting Steps:
-
Evaluate Matrix Effect:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Quantify the matrix effect by comparing the peak area of Deramciclane in a post-extraction spiked sample to that of a neat solution.
-
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While a simple method, PPT is often insufficient for removing all interfering matrix components.[5] If using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) and the solvent-to-plasma ratio.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[5] Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments of the sample to optimize the extraction of the basic Deramciclane while leaving polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by utilizing specific interactions between the analyte and the sorbent.[5] For Deramciclane, a mixed-mode cation exchange SPE sorbent could be highly effective at retaining the basic analyte while allowing neutral and acidic interferences to be washed away.
-
-
Chromatographic Optimization:
-
Adjust the HPLC gradient to achieve better separation between Deramciclane and the interfering peaks.
-
Experiment with different mobile phase compositions and pH. For a basic compound like Deramciclane, a mobile phase with a slightly acidic pH can improve peak shape and retention.
-
Consider a smaller particle size column (e.g., UPLC) for improved resolution and peak capacity.[5]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Issue 2: Ion Suppression Observed for Deramciclane
Symptoms:
-
Low signal intensity for Deramciclane, even at high concentrations.
-
A significant decrease in the analyte signal when comparing a sample in matrix to a neat standard.
Possible Cause: Co-eluting phospholipids from the biological matrix are a common cause of ion suppression in electrospray ionization (ESI). These molecules can alter the surface tension of the ESI droplets and compete with the analyte for ionization.
Troubleshooting Steps:
-
Phospholipid Removal:
-
Employ a targeted phospholipid removal sample preparation technique, such as specific SPE cartridges or plates designed for this purpose.
-
Optimize the LLE procedure to minimize the extraction of phospholipids.
-
-
Chromatographic Separation:
-
Change Ionization Source:
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the biological sample matrix.[1][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][3][4] For Deramciclane, a basic compound, co-eluting basic matrix components can compete for protonation in the ion source, often leading to ion suppression.[1]
Q2: How can I quantitatively assess the matrix effect for Deramciclane?
A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak response of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak response of the analyte in a neat solution at the same concentration.
The formula is: Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
Q3: What type of internal standard is best for mitigating matrix effects in Deramciclane bioanalysis?
A3: A stable isotope-labeled (SIL) internal standard of Deramciclane is the gold standard for correcting matrix effects.[1][6] Since a SIL-IS has nearly identical physicochemical properties to Deramciclane, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. If a SIL-IS is not available, a structural analog that elutes very close to Deramciclane can be used, but it may not compensate for matrix effects as effectively.
Q4: Can dilution of my sample help reduce matrix effects?
A4: Yes, simple dilution of the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of Deramciclane.[1] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with low concentrations of Deramciclane.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of Deramciclane
| Sample Preparation Technique | Matrix Factor (MF) | Recovery (%) | Precision (%CV) |
| Protein Precipitation (Acetonitrile) | 0.65 | 95 | 12.5 |
| Liquid-Liquid Extraction (MTBE) | 0.85 | 88 | 7.2 |
| Solid-Phase Extraction (Mixed-Mode) | 0.98 | 92 | 3.1 |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
-
Preparation:
-
Prepare a solution of Deramciclane at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Prepare blank plasma samples and extract them using your current sample preparation method.
-
-
Instrumentation Setup:
-
Infuse the Deramciclane solution post-column into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump and a T-connector.
-
Set up the LC-MS/MS system with the chromatographic conditions used for your assay.
-
-
Analysis:
-
Begin infusing the Deramciclane solution and allow the signal to stabilize to establish a baseline.
-
Inject the extracted blank plasma sample onto the LC column.
-
Monitor the Deramciclane signal throughout the chromatographic run.
-
-
Interpretation:
-
Any deviation from the stable baseline signal indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.
-
Protocol 2: Quantitative Assessment of Matrix Factor
-
Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of Deramciclane in the final mobile phase composition at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank plasma samples using your validated sample preparation method. After the final evaporation step, reconstitute the extract with the standard solutions from Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for Deramciclane.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each concentration level using the following formula:
-
MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
-
Visualizations
Caption: Workflow for addressing matrix effects in Deramciclane bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deramciclane Fumarate Extraction from Brain Tissue
Welcome to the technical support center for the optimization of Deramciclane (B39774) fumarate (B1241708) extraction from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed methodologies for successful extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Deramciclane fumarate to consider for extraction?
A1: Deramciclane is a highly lipophilic compound. Its high Log P value indicates a strong preference for non-polar environments, which is a critical factor in selecting an appropriate extraction solvent. The basic pKa suggests that the charge state of the molecule can be manipulated by adjusting the pH of the extraction buffer, which can be leveraged to improve extraction efficiency.
Physicochemical Properties of Deramciclane [1][2][3]
| Property | Value | Implication for Extraction |
| Log P (octanol/water) | 5.9 | High affinity for organic solvents. Suggests liquid-liquid or solid-phase extraction with non-polar solvents will be effective. |
| pKa | 9.61 | At physiological pH, Deramciclane will be protonated (charged). Adjusting the pH to be more basic (>9.61) will result in a neutral, more lipophilic form, enhancing extraction into organic solvents. |
| Water Solubility | 0.0088 g/100 ml (at 25°C) | Very low water solubility further supports the use of organic solvents for efficient extraction. |
Q2: Which extraction method is recommended for this compound from brain tissue: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be effective for extracting lipophilic drugs like Deramciclane from brain tissue. The choice depends on factors such as sample throughput, required cleanliness of the extract, and available equipment.
-
Liquid-Liquid Extraction (LLE) is a robust and widely used method. It is particularly effective for highly lipophilic compounds. A common approach involves homogenization of the brain tissue in an aqueous buffer, followed by extraction with a water-immiscible organic solvent.
-
Solid-Phase Extraction (SPE) can offer cleaner extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This can be advantageous for reducing matrix effects in subsequent LC-MS/MS analysis. A reverse-phase sorbent (e.g., C18) would be suitable for a lipophilic compound like Deramciclane.
Q3: How can I minimize matrix effects during LC-MS/MS analysis of brain extracts?
A3: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the biological matrix, are a common challenge in bioanalysis.[4][5][6] Here are some strategies to minimize them:
-
Efficient Sample Cleanup: Employing a thorough extraction and cleanup procedure, such as SPE, can significantly reduce interfering matrix components.[5]
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve good separation between Deramciclane and endogenous matrix components, especially phospholipids.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[7][8][9][10] If a SIL-IS is not available, a structural analog can be used.
-
Ionization Source Selection: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[5]
Q4: What are the best practices for storing brain tissue samples and extracts to ensure the stability of this compound?
A4: To ensure the stability of Deramciclane in brain tissue and its extracts, follow these guidelines:
-
Tissue Storage: Immediately after collection, snap-freeze brain tissue in liquid nitrogen and store at -80°C until homogenization.
-
Extract Storage: Store the final extracts in a sealed container at -20°C or lower, protected from light.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both tissue and extracts, as this can lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Deramciclane | Incomplete cell lysis and homogenization: The drug is trapped within the brain tissue matrix. | - Ensure thorough homogenization using a mechanical homogenizer (e.g., bead beater, ultrasonic disruptor).- Increase homogenization time or intensity. |
| Inappropriate extraction solvent: The solvent is not effectively partitioning the lipophilic Deramciclane from the aqueous homogenate. | - Use a more non-polar solvent or a mixture of solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a hexane/iso-propanol mixture).- Optimize the solvent-to-homogenate ratio to ensure efficient extraction. | |
| Incorrect pH of the aqueous phase: Deramciclane may be in its protonated (charged) form, reducing its affinity for the organic solvent. | - Adjust the pH of the homogenate to be basic (e.g., pH 9-10) using a suitable buffer (e.g., carbonate buffer) to neutralize the charge on the Deramciclane molecule. | |
| High Variability in Results | Inconsistent homogenization: Different samples are not being homogenized to the same degree. | - Standardize the homogenization procedure (time, speed, sample-to-bead ratio). |
| Phase separation issues in LLE: Incomplete separation of the aqueous and organic layers. | - Centrifuge at a higher speed or for a longer duration to ensure a clear separation.- Consider a salting-out step by adding NaCl to the aqueous phase to improve phase separation. | |
| Inconsistent SPE elution: The analyte is not being consistently eluted from the SPE cartridge. | - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.- Optimize the elution solvent composition and volume. | |
| Poor Peak Shape in LC-MS/MS | Matrix effects: Co-eluting matrix components are interfering with the chromatography. | - Improve sample cleanup using SPE.- Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Inappropriate mobile phase: The mobile phase is not suitable for the analyte. | - Adjust the mobile phase pH and organic solvent composition. | |
| High Background Noise in LC-MS/MS | Contaminated solvents or reagents. | - Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from previous injections. | - Implement a robust needle wash protocol on the autosampler. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Deramciclane from Brain Tissue
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Brain tissue
-
Homogenization Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled Deramciclane)
-
Extraction Solvent (e.g., Methyl tert-butyl ether (MTBE))
-
pH adjustment solution (e.g., 1M Sodium Carbonate)
-
Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)
-
Mechanical homogenizer
-
Centrifuge
Procedure:
-
Weigh a portion of frozen brain tissue (e.g., 100 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., 300 µL).
-
Spike with the internal standard solution.
-
Homogenize the tissue thoroughly on ice.
-
Add the pH adjustment solution to raise the pH to ~10.
-
Add a 10-fold volume of extraction solvent (e.g., 1 mL of MTBE).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at >3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Deramciclane from Brain Tissue
Materials:
-
Brain tissue homogenate (prepared as in steps 1-4 of the LLE protocol)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it.
-
Load the brain tissue homogenate onto the cartridge at a slow flow rate.
-
Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the Deramciclane with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of reconstitution solvent.
-
Analyze by LC-MS/MS.
Visualizations
Caption: Workflow for Deramciclane extraction from brain tissue.
Caption: Troubleshooting low recovery of Deramciclane.
References
- 1. [Investigation of the physico-chemical properties of deramciclane (EGIS-3886), a new anxiolytic compound. Ionization and lipophilicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deramciclane [drugfuture.com]
- 3. Deramciclane | C20H31NO | CID 119590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative MALDI-MS(n) analysis of cocaine in the autopsied brain of a human cocaine user employing a wide isolation window and internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative MALDI tandem mass spectrometric imaging of cocaine from brain tissue with a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Deramciclane Fumarate and Ketanserin for 5-HT2A Receptor Occupancy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT2A receptor occupancy of deramciclane (B39774) fumarate (B1241708) and ketanserin (B1673593), supported by experimental data. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of key pathways and workflows.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic and receptor occupancy data for deramciclane fumarate and ketanserin, derived from human positron emission tomography (PET) studies.
| Parameter | This compound | Ketanserin | Reference |
| Drug Type | 5-HT2A/2C Receptor Antagonist | 5-HT2A Receptor Antagonist | [1][2] |
| Study Population | Healthy male volunteers | Healthy individuals | [2][3] |
| PET Radioligand | [11C]-N-methyl spiperone (B1681076) ([11C]-NMSP) | [11C]Cimbi-36 | [2][3] |
| Oral Dose(s) Studied | 20 mg, 50 mg, 150 mg (single doses) | 10 mg, 20 mg, 40 mg (oral doses) | [2][3] |
| Plasma Concentration for 50% Occupancy (EC50) | 21 ng/mL | 2.52 ng/mL | [2][3] |
| Plasma Concentration for 90% Occupancy | 70 ng/mL | Not explicitly stated, but a 10 mg dose corresponds to the EC50. | [2][3] |
| Maximum Observed Occupancy | Near 100% (represented by 52% inhibition of [11C]-NMSP binding) | Dose- and concentration-proportional increase in occupancy. | [2][3] |
Experimental Protocols
This compound: 5-HT2A Receptor Occupancy Measurement
The 5-HT2A receptor occupancy of deramciclane in humans was determined using positron emission tomography (PET) with the radioligand [11C]-N-methyl spiperone ([11C]-NMSP).[3]
Study Design:
-
Nine healthy male subjects were divided into three groups, each receiving a single oral dose of 20 mg, 50 mg, or 150 mg of deramciclane.[3]
-
PET scans were conducted before deramciclane administration (baseline) and at 3 and 6 hours post-dosing. For the 20 mg dose group, only a 3-hour post-dosing scan was performed.[3]
PET Imaging:
-
The binding of deramciclane to 5-HT2A receptors in the frontal cortex was measured by assessing the inhibition of [11C]-NMSP binding.[3]
-
The percentage of receptor occupancy was calculated using the ratio method, with the cerebellum serving as a reference region.[3]
Data Analysis:
-
A maximal inhibition of 52% of [11C]-NMSP binding in the frontal cortex was considered to represent nearly 100% 5-HT2A receptor occupancy, due to a non-5-HT2A receptor binding component of this specific radioligand in the frontal cortex.[3]
-
The plasma concentrations of deramciclane required to achieve 50% and 90% receptor occupancy were determined to be 21 ng/mL and 70 ng/mL, respectively.[3]
Ketanserin: 5-HT2A Receptor Occupancy Measurement
The dose-occupancy relationship of ketanserin at the cerebral 5-HT2A receptor was established in healthy participants through a PET study utilizing the agonist radiotracer [11C]Cimbi-36.[2][4]
Study Design:
-
Healthy participants underwent a baseline PET scan and one or two subsequent scans after receiving oral doses of 10, 20, or 40 mg of ketanserin.[2][4]
-
Plasma concentrations of ketanserin were measured, with the highest concentrations observed approximately 2 hours after oral administration.[2][4]
PET Imaging:
-
120-minute PET scans were performed using [11C]Cimbi-36.[2][4]
-
Receptor occupancy was defined as the percent change in the neocortex binding potential (BPND), which was estimated using the simplified reference tissue model (SRTM) with the cerebellum as the reference region.[2][4]
Data Analysis:
-
The relationship between mean plasma ketanserin concentrations and 5-HT2A receptor occupancy was found to fit a single-site binding model.[2][4]
-
The estimated EC50 (the plasma concentration required for 50% occupancy) was 2.52 ng/mL, which corresponds to an oral dose of approximately 10 mg of ketanserin.[2][4]
Visualizations
5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling cascade via the Gq/11 pathway.
Experimental Workflow for PET Receptor Occupancy Studies
Caption: General workflow for a PET receptor occupancy study.
References
- 1. Xia & He Publishing [xiahepublishing.com]
- 2. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
Head-to-Head Comparison: Deramciclane Fumarate and Sertraline in Preclinical Depression Models
A review of the current scientific literature reveals a notable absence of direct head-to-head preclinical studies comparing the efficacy of deramciclane (B39774) fumarate (B1241708) and the widely prescribed antidepressant, sertraline (B1200038), in validated animal models of depression. While both compounds have been investigated for their antidepressant-like properties, this guide provides a comprehensive summary of their individual pharmacological profiles, mechanisms of action, and available preclinical data. This information is presented to facilitate an indirect comparison and to highlight the distinct and overlapping pathways through which these compounds may exert their effects.
Mechanisms of Action: A Tale of Two Serotonergic Strategies
Deramciclane and sertraline both modulate the serotonin (B10506) (5-HT) system, a key neurotransmitter system implicated in the pathophysiology of depression. However, they achieve this through fundamentally different mechanisms.
Deramciclane Fumarate: This compound is primarily a potent antagonist of the serotonin 2A (5-HT2A) receptor.[1] The antidepressant potential of deramciclane is linked to the observation that 5-HT2A receptors are often upregulated in the brains of individuals with depression. By blocking these receptors, deramciclane is hypothesized to restore normal serotonergic neurotransmission and downstream signaling pathways involved in mood regulation.
Sertraline: As a selective serotonin reuptake inhibitor (SSRI), sertraline's primary mechanism of action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission to postsynaptic receptors.
Preclinical Efficacy Data
The following tables summarize the available quantitative data from preclinical studies on this compound and sertraline in common animal models of depression. It is critical to note that these data are not from direct comparative studies and should be interpreted with caution.
Table 1: Preclinical Efficacy of this compound in Depression Models
| Animal Model | Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Forced Swim Test | Rat | 5 | i.p. | Significant decrease in immobility time | [2] |
| Olfactory Bulbectomy | Rat | 5 and 10 | i.p. | Did not attenuate hyperactivity | [2] |
Table 2: Preclinical Efficacy of Sertraline in Depression Models
| Animal Model | Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Forced Swim Test | Mouse | Not specified | Not specified | Reverses swim-induced immobility | [3] |
| Chronic Unpredictable Mild Stress | Rat | Not specified | Not specified | Effective in reducing immobility time | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in preclinical antidepressant research.
Forced Swim Test (FST): This is a widely used behavioral test to assess antidepressant efficacy.
-
Apparatus: A transparent cylinder (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On the first day, animals (rats or mice) are individually placed in the cylinder for a 15-minute habituation session.
-
Test session: 24 hours later, the animals are placed back in the cylinder for a 5-minute test session. The duration of immobility (making only minimal movements to keep the head above water) is recorded.
-
-
Drug Administration: The test compound or vehicle is typically administered at specific time points before the test session (e.g., 30, 60, and 120 minutes prior).
-
Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Olfactory Bulbectomy (OBX) Model: This is a surgical model of depression that produces a range of behavioral and neurochemical changes resembling those seen in depressed patients.
-
Surgical Procedure:
-
Animals are anesthetized, and the skull is exposed.
-
Small burr holes are drilled over the olfactory bulbs.
-
The olfactory bulbs are aspirated using a suction pipette. Sham-operated animals undergo the same procedure without the removal of the bulbs.
-
-
Post-operative Recovery: Animals are allowed to recover for a period of several weeks.
-
Behavioral Assessment: Following recovery, animals are subjected to various behavioral tests, such as the open field test, to assess hyperactivity, a characteristic behavioral change in OBX animals.
-
Drug Administration: Chronic administration of the test compound is typically initiated after the recovery period.
-
Endpoint: The ability of a compound to reverse the OBX-induced behavioral deficits (e.g., hyperactivity) is considered an indication of antidepressant potential.
Conclusion
While a direct head-to-head comparison of this compound and sertraline in preclinical depression models is not currently available in the published literature, this guide provides a summary of their individual characteristics. Deramciclane, a 5-HT2A antagonist, and sertraline, an SSRI, represent two distinct therapeutic strategies for modulating the serotonin system. The preclinical data for both compounds suggest potential antidepressant-like effects in certain models. However, the lack of direct comparative studies underscores a significant knowledge gap. Future research directly comparing these two compounds within the same experimental paradigms is warranted to definitively assess their relative efficacy and further elucidate the roles of their respective targets in the treatment of depression.
References
A Comparative Analysis of Deramciclane Fumarate and its N-desmethyl Metabolite: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological and pharmacokinetic properties of Deramciclane fumarate (B1241708) and its principal active metabolite, N-desmethyl-deramciclane. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Deramciclane is a non-benzodiazepine anxiolytic agent that has been investigated for the treatment of generalized anxiety disorder.[1] Its mechanism of action is primarily attributed to its interaction with serotonin (B10506) receptors, specifically as an antagonist at the 5-HT2A receptor and an inverse agonist at the 5-HT2C receptor.[2][3][4][5] Upon administration, Deramciclane is metabolized to its active N-desmethyl form.[6][7][8] This document aims to compare the available data on the parent drug and its metabolite to provide a comprehensive overview for research purposes.
In Vitro Pharmacological Activity
Table 1: In Vitro Functional Activity of Deramciclane
| Compound | Target | Assay Type | Measured Activity | Value (nM) |
| Deramciclane | 5-HT2C Receptor | 5-HT-stimulated phosphoinositide hydrolysis | IC50 | 168[3][4][10] |
| Deramciclane | 5-HT2C Receptor | Basal phosphoinositide hydrolysis | EC50 (Inverse Agonism) | 93[3] |
Pharmacokinetic Profile
Comparative pharmacokinetic data for Deramciclane and its N-desmethyl metabolite are available from studies in both rats and humans.
Table 2: Comparative Pharmacokinetic Parameters in Wistar Rats (10 mg/kg Deramciclane Fumarate Administration)
| Parameter | Deramciclane | N-desmethyl-deramciclane |
| Oral Administration | ||
| Cmax (ng/mL) | 44.9 | 32.0 |
| t½ (h) | 3.42 - 5.44 | 2.90 - 5.44 |
| Intraperitoneal Administration | ||
| Cmax (ng/mL) | ≥177.8 | ≥25.4 |
| t½ (h) | 3.42 - 5.44 | 2.90 - 5.44 |
| Intravenous Administration | ||
| Cmax (ng/mL) | ≥2643.0 | 51.0 |
| t½ (h) | 3.42 - 5.44 | 2.90 - 5.44 |
Data sourced from Nemes et al. (2000).[7]
Table 3: Comparative Pharmacokinetic Parameters in Healthy Human Volunteers
| Parameter | Deramciclane | N-desmethyl-deramciclane |
| Following Intravenous Administration of Deramciclane (30 mg) | ||
| Elimination Half-life (t½) | 26.6 ± 5.5 h | 38.2 ± 6.9 h |
| Following Oral Administration of Deramciclane (30 mg) | ||
| Elimination Half-life (t½) | ~25 h | ~25 h |
Data sourced from Huupponen et al. (2003).[6]
Deramciclane undergoes extensive first-pass metabolism, which is evident from the significantly higher plasma concentrations following intravenous administration compared to oral administration.[7][11]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Deramciclane and its active metabolite involves the modulation of serotonergic signaling pathways.
References
- 1. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deramciclane - Nordic Biosite [nordicbiosite.com]
- 3. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Deramciclane | 120444-71-5 [smolecule.com]
- 6. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral, Intraperitoneal and Intravenous Pharmacokinetics of Deramciclane and its N-desmethyl Metabolite in the Rat | Scilit [scilit.com]
- 8. Deramciclane | C20H31NO | CID 119590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Deramciclane Fumarate and Standard Benzodiazepines for Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Deramciclane (B39774) fumarate (B1241708), a novel anxiolytic agent, with standard benzodiazepines, a widely established class of drugs for the treatment of anxiety disorders. This document synthesizes clinical and preclinical data to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
Deramciclane, a 5-HT2A/2C receptor antagonist, has demonstrated efficacy in treating Generalized Anxiety Disorder (GAD) with a favorable side effect profile, notably lacking the withdrawal symptoms associated with benzodiazepines. Standard benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor, have a long history of effective short-term anxiolytic use but are accompanied by concerns regarding dependence, sedation, and cognitive impairment. This guide presents a detailed comparison of their mechanisms of action, clinical efficacy, and supporting experimental data.
Data Presentation: Clinical Efficacy in Generalized Anxiety Disorder
The following tables summarize the quantitative data from placebo-controlled clinical trials of Deramciclane fumarate and standard benzodiazepines in patients with Generalized Anxiety Disorder (GAD). The primary efficacy measure cited is the change in the Hamilton Anxiety Rating Scale (HAM-A) total score.
Table 1: Efficacy of this compound in GAD
| Study/Dosage | Duration | Baseline HAM-A (Mean) | Change from Baseline (Drug) | Change from Baseline (Placebo) | p-value vs. Placebo |
| Deramciclane 60 mg/day[1] | 8 weeks | ~25 | Clinically relevant improvement | - | 0.024 |
| Deramciclane 30 mg/day[1] | 8 weeks | ~25 | Clinically relevant improvement | - | 0.059 (trend) |
| Deramciclane 10 mg/day[1] | 8 weeks | ~25 | No significant evidence of efficacy | - | - |
Table 2: Efficacy of Standard Benzodiazepines in GAD
| Study/Drug | Duration | Baseline HAM-A (Mean) | Change from Baseline (Drug) | Change from Baseline (Placebo) | p-value vs. Placebo |
| Diazepam[2] | 6 weeks | ≥20 | Statistically significant symptom relief | - | < 0.01 |
| Lorazepam (2-6 mg/day)[3] | 4-8 weeks | ≥18 | ~50% reduction | ~20% reduction | < 0.05 |
| Alprazolam (0.25-3 mg/day)[4] | 8 weeks | Not specified | Significantly better than placebo | - | - |
| Alprazolam[5][6] | 4 weeks | Not specified | Significant improvement | - | - |
Mechanism of Action
This compound
Deramciclane is a potent and specific antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors[1][7]. By blocking these receptors, Deramciclane modulates serotonergic neurotransmission, which is implicated in the pathophysiology of anxiety. It has also been suggested to have inverse agonist properties at the 5-HT2C receptor[7].
Standard Benzodiazepines
Benzodiazepines, such as diazepam, lorazepam, and alprazolam, exert their anxiolytic effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor[8]. They bind to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability[8].
Signaling Pathways
Caption: Deramciclane's antagonistic action on the 5-HT2A/2C receptor signaling pathway.
Caption: Benzodiazepine's positive allosteric modulation of the GABA-A receptor.
Experimental Protocols
Clinical Trial Methodology: Deramciclane in GAD[1]
-
Study Design: Double-blind, placebo-controlled, parallel-group, dose-finding study.
-
Participants: Adult patients diagnosed with GAD according to DSM-IV criteria. Inclusion criteria included a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥18, a score of ≥2 on the HAM-A items 'Anxious Mood' and 'Tension', a Clinical Global Impression of Severity of Illness (CGI-S) score of ≥4, and a Montgomery-Asberg Depression Rating Scale (MADRS) score of ≤20.
-
Procedure: Following a 1-2 week placebo run-in period, patients were randomized to receive Deramciclane (10, 30, or 60 mg/day in two divided doses) or placebo for 8 weeks. This was followed by a 2-week placebo wash-out period.
-
Primary Efficacy Measure: Change in HAM-A total score from baseline to week 8.
-
Safety and Tolerability: Assessed through monitoring of adverse events and use of the Physician's Withdrawal Checklist.
Preclinical Behavioral Assay: Elevated Plus Maze
This test is a widely used model for assessing anxiety-like behavior in rodents.
Caption: Workflow for the Elevated Plus Maze experiment.
Receptor Binding Assay Workflow
This assay is used to determine the affinity of a drug for its receptor.
Caption: General workflow for a receptor binding assay.
Discussion and Conclusion
The available data suggests that this compound is an effective anxiolytic with a distinct mechanism of action compared to standard benzodiazepines. A key advantage of Deramciclane appears to be its favorable side effect profile, particularly the absence of withdrawal phenomena upon discontinuation[1].
Benzodiazepines demonstrate robust and rapid anxiolytic effects, which has established them as a mainstay in the short-term management of anxiety disorders[8][9]. However, their long-term use is limited by the risk of dependence, withdrawal symptoms, and potential cognitive side effects[8].
The preclinical data from a comparative study in mice indicated that diazepam was associated with myorelaxation-induced motor impairment, a predictable effect of benzodiazepines, while Deramciclane showed a mild dopamine (B1211576) D2 receptor antagonism-like effect at the highest dose[10].
References
- 1. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, placebo-controlled trial of abecarnil and diazepam in the treatment of patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The safety and efficacy of ipsapirone vs. lorazepam in outpatients with generalized anxiety disorder (GAD): single site findings from a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alprazolam in the treatment of generalized anxiety and panic disorders: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind clinical assessment of alprazolam, a new benzodiazepine derivative, in the treatment of moderate to severe anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alprazolam in clinically anxious patients with depressed mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the Efficacy of Benzodiazepines and Serotonergic Anti-Depressants for Adults with Generalized Anxiety Disorder: A meta-analytic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzodiazepines in generalized anxiety disorder: heterogeneity of outcomes based on a systematic review and meta-analysis of clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of deramciclane to benzodiazepine agonists in behavioural activity of mice and in alcohol drinking of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Deramciclane Fumarate's Anxiolytic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deramciclane (B39774) fumarate's anxiolytic properties against other established anxiolytic agents. The following sections present supporting experimental data from both preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of Deramciclane's pharmacological profile.
Mechanism of Action: A Unique Serotonergic Profile
Deramciclane exhibits a novel mechanism of action that distinguishes it from other classes of anxiolytics. Its primary activity is centered on the serotonin (B10506) system, where it acts as a potent and specific antagonist at 5-HT2A receptors and an inverse agonist at 5-HT2C receptors.[1][2][3] This dual action is believed to modulate downstream signaling pathways implicated in anxiety and mood regulation. Unlike benzodiazepines, Deramciclane does not act on the GABA receptor complex.[4] Furthermore, some studies suggest it may have a weak inhibitory effect on GABA reuptake and a moderate affinity for dopamine (B1211576) D2 receptors.[5]
Alternatives for comparison possess distinct mechanisms:
-
Buspirone (B1668070): A partial agonist at the 5-HT1A receptor.[4]
-
Diazepam (Benzodiazepines): A positive allosteric modulator of the GABA-A receptor.
-
Escitalopram (SSRIs): A selective serotonin reuptake inhibitor, which increases the extracellular level of serotonin.
Preclinical Efficacy
Deramciclane has demonstrated anxiolytic-like effects across a range of preclinical assays, including the Vogel's test, social interaction test, and marble-burying behavior.[6] However, results in the elevated plus-maze (EPM) and light-dark box tests have been inconsistent.[6] The following tables summarize available quantitative data from common preclinical anxiety models for Deramciclane and comparator drugs.
Table 1: Preclinical Data from the Elevated Plus-Maze (EPM)
| Compound | Species | Dose (mg/kg) | Route | Key Finding | Reference |
| Deramciclane | Rat | up to 5 | - | No significant anxiolytic effect observed. | [6] |
| Diazepam | Gerbil | - | - | Increased open-arm entries. | [7] |
| Diazepam | Rat | 0.3 - 3.0 | - | Dose-dependent increase in time spent in open arms. | [8] |
| Diazepam | Mouse | 0.5, 1.0, 3.0 | i.p. | Increased time and entries into open arms in High Activity strain. | [9] |
| Buspirone | Mouse | 1-10 | - | Increased time spent in the center of the arena. | [10] |
Table 2: Preclinical Data from Other Anxiety Models
| Compound | Model | Species | Dose (mg/kg) | Route | Key Finding | Reference |
| Deramciclane | Light-Dark Box | Rat | 1 and 8 | - | No significant effect on exploratory behavior. | [6] |
| Buspirone | Light-Dark Box | Mouse | 5 | i.p. | Increased time spent in the light compartment. | [10] |
| Escitalopram | Marble Burying | Mouse | 0 - 10 | - | ED₅₀ for reducing marble burying was 2.528 mg/kg. | [11] |
Clinical Efficacy in Generalized Anxiety Disorder (GAD)
A key clinical trial evaluated the efficacy of Deramciclane in patients with Generalized Anxiety Disorder (GAD). While a combined analysis of Phase III trials ultimately did not show separation from placebo, a dose-finding study provided evidence of efficacy at higher doses.[3][6]
Table 3: Clinical Trial Results for Deramciclane in GAD
| Study Design | Treatment Groups | Duration | Primary Efficacy Measure | Results |
| Double-blind, placebo-controlled, parallel-group | Deramciclane (10, 30, or 60 mg/day) or Placebo | 8 weeks | Change in Hamilton Anxiety Rating Scale (HAM-A) total score from baseline | - 60 mg/day: Statistically significant improvement compared to placebo (p=0.024).- 30 mg/day: Clear trend towards improvement (p=0.059).- 10 mg/day: No significant evidence of efficacy.[3] |
Comparative Clinical Data
Direct head-to-head clinical trials comparing Deramciclane with other anxiolytics are limited. However, a network meta-analysis of 30 randomized controlled trials in GAD provides comparative remission rates (defined as HAM-A score ≤7) for several drugs.[12]
Table 4: Comparative Remission Rates in GAD (Network Meta-analysis)
| Drug | Odds Ratio (OR) vs. Placebo for Remission (95% CI) |
| Agomelatine | 2.70 (1.74–4.19) |
| Escitalopram | 2.03 (1.57–2.62) |
| Duloxetine | 1.88 (1.47–2.40) |
| Buspirone | Not included in this specific analysis |
| Deramciclane | Not included in this specific analysis |
| Data from a network meta-analysis by Li et al., 2020.[12] |
A separate review noted that while buspirone was more effective than sertraline (B1200038) (an SSRI) at weeks 2 and 4 in elderly GAD patients, this difference was not statistically significant by week 8.[13]
Experimental Protocols
Elevated Plus-Maze (EPM) for Rodents
The EPM is a widely used assay to assess anxiety-like behavior.[1][14][15]
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.[10]
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes prior to the test.[14][16]
-
The animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period, typically 5 minutes.[14][15]
-
An automated tracking system or overhead camera records the animal's movements.[14]
-
-
Key Variables Measured:
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
References
- 1. protocols.io [protocols.io]
- 2. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of buspirone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of deramciclane to benzodiazepine agonists in behavioural activity of mice and in alcohol drinking of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xia & He Publishing [xiahepublishing.com]
- 7. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Remission Rates and Tolerability of Drugs for Generalised Anxiety Disorder: A Systematic Review and Network Meta-analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cda-amc.ca [cda-amc.ca]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. researchgate.net [researchgate.net]
A Comparative Review of Deramciclane Fumarate Pharmacokinetics Across Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profile of Deramciclane (B39774) fumarate (B1241708), a novel anxiolytic agent, across various animal species. The data presented is compiled from several preclinical studies to aid in the interpretation of toxicological and pharmacological findings and to support the extrapolation of this data to human clinical trials.
Executive Summary
Deramciclane fumarate exhibits significant inter-species differences in its pharmacokinetic profile. Notably, absorption is rapid in rats and rabbits, while it is slower in dogs. The absolute oral bioavailability is low in rats, suggesting extensive first-pass metabolism, a characteristic that appears to be less pronounced in dogs. The primary metabolite, N-desmethylderamciclane, is consistently observed across species. This guide synthesizes the available data to provide a clear comparative overview.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in rats and dogs following oral and intravenous administration.
| Parameter | Rat | Dog |
| Dose (Oral) | 10 mg/kg[1][2][3][4] | 1, 3, 6, 10 mg/kg[5] |
| Tmax (Oral) | 0.5 h[1][2][3][4] | 1.0 - 1.4 h[5] |
| Cmax (Oral) | 44.9 ng/mL (at 10 mg/kg)[1][2][3] | Not explicitly stated in the provided snippets |
| t1/2β (Oral) | 3.42 - 5.44 h[1][2][3] | 20.9 - 24.3 h (single dose)[5][6] |
| Absolute Bioavailability (Oral) | 3.42%[1][2][3] | 45 - 61%[5] |
| Dose (Intravenous) | 10 mg/kg[1][2][3][4] | 1, 3, 6 mg/kg[5] |
| Cmax (Intravenous) | ≥2643.0 ng/mL (at 10 mg/kg)[1][2][3] | Not explicitly stated in the provided snippets |
| t1/2β (Intravenous) | 3.42 - 5.44 h[1][2][3] | Not explicitly stated in the provided snippets |
| Volume of Distribution (Vd) | High, suggesting strong tissue binding[1][2] | 32 - 37 L/kg[5] |
| Metabolite(s) | N-desmethylderamciclane[1][2][3] | N-desmethylderamciclane[5][7] |
Note: Data for rabbits is limited to Tmax, which was found to be 1 hour after oral administration, similar to rats[8].
Experimental Methodologies
The pharmacokinetic studies of this compound have employed standardized and validated methodologies to ensure data reliability.
Animal Models
-
Rats: Wistar rats have been commonly used in these studies[1][2][3].
-
Dogs: Beagle dogs are the reported strain for canine studies[5][9].
-
Rabbits: The specific strain of rabbit used is not detailed in the available literature[8].
Drug Administration and Sample Collection
-
Administration Routes: this compound has been administered orally (p.o.), intravenously (i.v.), and intraperitoneally (i.p.)[1][2][3]. Oral administration is typically via gavage.
-
Dosage: Doses have ranged from 1 to 10 mg/kg depending on the species and study objectives[1][5].
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is then separated for analysis.
Bioanalytical Methods
-
Quantification of Deramciclane and its Metabolite: A highly sensitive and validated gas chromatographic method with nitrogen-selective detection (GC-NPD) has been utilized to determine the plasma concentrations of Deramciclane and its N-desmethyl metabolite[1][2][3][4]. This method often involves a solid-phase extraction technique for sample preparation[1][2][4]. In some studies, radiolabeled isotopes of Deramciclane ([3H]-camphor or [14C]-phenyl) were used to trace the drug's absorption and excretion[8].
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of this compound.
References
- 1. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption of the new anxiolytic compound deramciclane in rats, dogs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different absorption profiles of deramciclane in man and in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Deramciclane Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Deramciclane fumarate (B1241708) in a laboratory setting. The following procedures are designed to ensure the safety of personnel and to minimize environmental impact, building on our commitment to being your trusted partner in laboratory safety and chemical handling.
Deramciclane fumarate is classified as a hazardous chemical, presenting several risks upon exposure. It is suspected of causing cancer, may cause harm to breast-fed children, and may lead to organ damage through prolonged or repeated exposure. Additionally, it can cause respiratory irritation.[1] Adherence to the safety protocols outlined below is imperative.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Suitable for low-risk activities. Not recommended as primary protection for handling highly potent compounds. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required. | |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation, offering a high Assigned Protection Factor (APF). | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® or microporous film to protect against chemical splashes and dust.[2] |
| Dedicated Lab Coat | A fully fastened lab coat should be worn over personal clothing and should not be worn outside the laboratory area.[3] | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes. |
| Face Shield | Can be worn over goggles for additional protection, especially when there is a significant splash risk. | |
| Foot Protection | Disposable Shoe Covers | Should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for safely managing this compound from receipt to disposal.
-
Don Appropriate PPE: Before entering the designated handling area, all personnel must don the required personal protective equipment as detailed in the table above.
-
Prepare Designated Work Area: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood or other suitable containment equipment to minimize inhalation exposure.[3][4] The work surface should be covered with absorbent, plastic-backed paper.[3]
-
Assemble Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible. In case of a spill, the area should be evacuated, and only trained personnel with appropriate PPE should perform the cleanup.
-
Weigh and Prepare Compound: Use dedicated equipment for weighing and handling. Keep containers of the compound covered as much as possible.
-
Conduct Experiment: Follow established experimental protocols. Avoid procedures that could generate dust or aerosols.
-
Decontaminate Surfaces and Equipment: Upon completion of work, thoroughly decontaminate all surfaces and non-disposable equipment with a suitable cleaning agent.
-
Segregate and Dispose of Waste: All waste materials, including contaminated gloves, wipes, and disposable labware, must be collected as hazardous chemical waste.
-
Doff PPE Correctly: Remove PPE in a designated area to prevent cross-contamination. Dispose of single-use items in the appropriate hazardous waste container. Wash hands thoroughly after removing PPE.[3]
Disposal Plan
Due to its classification as a suspected carcinogen, this compound and all materials that have come into contact with it must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing papers, and contaminated labware, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should also be disposed of as hazardous waste, as they may retain residual amounts of the chemical.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
